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  • Product: 4-Methylphenyl fluorosulfonate
  • CAS: 660-34-4

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Reactivity of 4-Methylphenyl Fluorosulfonate: A Comprehensive Guide for Advanced Synthesis and Drug Discovery

Introduction: The Evolution of Aryl Electrophiles Historically, aryl triflates and tosylates have served as the gold standard for C–O bond activation in cross-coupling reactions. However, their hydrolytic instability and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Aryl Electrophiles

Historically, aryl triflates and tosylates have served as the gold standard for C–O bond activation in cross-coupling reactions. However, their hydrolytic instability and the high cost of their synthesis limit their utility in large-scale pharmaceutical manufacturing. Enter 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfonate), a robust, cost-effective, and highly versatile aryl electrophile[1]. By leveraging the unique stability of the hexavalent sulfur-fluorine (S(VI)–F) bond, this compound has become a cornerstone in both Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and transition-metal-catalyzed cross-coupling[2][3].

As an application scientist, I approach this molecule not just as a reagent, but as a highly programmable synthetic hub. This guide deconstructs the causality behind its reactivity and provides self-validating protocols for its application in modern drug discovery.

Chemical Structure and Physicochemical Properties

4-Methylphenyl fluorosulfonate consists of a toluene core functionalized at the para-position with a fluorosulfonate (–OSO₂F) group[4][5].

Causality in Design: The –OSO₂F group is strongly electron-withdrawing, which activates the adjacent aromatic C–O bond for oxidative addition by low-valent transition metals. Unlike the –OTf (triflate) group, the S–F bond in fluorosulfonates is sterically shielded and electronically stabilized by the strong electronegativity of fluorine, granting the molecule exceptional resistance to hydrolysis under ambient aqueous conditions[6].

Table 1: Quantitative Physicochemical Data
PropertySpecification
Chemical Name 4-Methylphenyl fluorosulfonate
CAS Registry Number 660-34-4[4]
Molecular Formula C₇H₇FO₃S[4]
Molecular Weight 190.19 g/mol [4]
¹⁹F NMR Shift (CDCl₃) δ +38.58 ppm[2]
¹H NMR Shift (CDCl₃) δ 7.16 (d), 7.12 (d), 2.35 (s) ppm[2]
Reactivity Profile Hydrolytically stable; orthogonal reactivity (C–O vs. S–F)

Orthogonal Reactivity: SuFEx and Cross-Coupling

The true power of 4-methylphenyl fluorosulfonate lies in its orthogonal reactivity. Depending on the catalytic environment, chemists can selectively activate either the C–O bond or the S–F bond without cross-contamination of pathways.

  • C–O Bond Activation: Under Palladium or Nickel catalysis, the C–O bond undergoes oxidative addition, allowing the molecule to act as an aryl halide surrogate in Suzuki-Miyaura couplings[2] and Buchwald-Hartwig aminations[1].

  • S–F Bond Activation (SuFEx): In the presence of specific nucleophiles or fluoride-binding agents, the S–F bond undergoes rapid exchange. This is heavily utilized in late-stage functionalization and radiolabeling[3].

G A p-Cresol + SO2F2 B 4-Methylphenyl Fluorosulfonate (Stable S-VI Hub) A->B Base (Et3N) Self-validating via 19F NMR C Pd/Ni Catalysis (C-O Activation) B->C Transition Metal D SuFEx Click Chemistry (S-F Activation) B->D Nucleophile / F- E Suzuki-Miyaura Cross-Coupling C->E Boronic Acids F C-N Amination C->F Amines G 18F-Radiolabeling (PET Imaging) D->G [18F]F- Exchange

Fig 1: Synthesis and divergent orthogonal reactivity of 4-methylphenyl fluorosulfonate.

Self-Validating Experimental Protocols

Every protocol in a rigorous development pipeline must include built-in validation steps to ensure reproducibility and prevent downstream failures.

Protocol A: Synthesis of 4-Methylphenyl Fluorosulfonate

Objective: High-yield conversion of p-cresol to the fluorosulfonate using sulfuryl fluoride (SO₂F₂). Causality: Triethylamine (Et₃N) is used not just as a base to deprotonate the phenol, but to act as a proton sponge for the HF generated, driving the equilibrium forward and preventing acid-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve p-cresol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (2.0 equiv) dropwise at 0 °C. Rationale: Cooling prevents exothermic degradation and controls the initial reaction rate.

  • SO₂F₂ Introduction: Bubble SO₂F₂ gas through the solution (or use a bench-stable fluorosulfonyl imidazolium salt surrogate) until the starting material is consumed (monitored via TLC).

  • Quench & Wash: Quench with water. Wash the organic layer with 1M HCl to remove residual amine, then with brine.

  • Validation (Critical): Isolate the product and run a ¹⁹F NMR spectrum. A successful synthesis is self-validated by a singular, sharp singlet at approximately +38.58 ppm[2]. Any secondary peaks indicate hydrolysis or incomplete reaction.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation using 4-methylphenyl fluorosulfonate as the electrophile. Causality: The C–O bond of a fluorosulfonate is stronger than a C–I or C–Br bond. Therefore, highly active, electron-rich ligands (e.g., NHC ligands or XPhos) are required to lower the activation energy for oxidative addition[2].

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, combine the Pd precatalyst (e.g., NHC–Pd(II) chloro dimer, 0.10-0.20 mol%)[2], arylboronic acid (1.2 equiv), and mild base (K₃PO₄, 2.0 equiv).

  • Substrate Addition: Add 4-methylphenyl fluorosulfonate (1.0 equiv) dissolved in a degassed aqueous/organic solvent mixture (e.g., THF/H₂O).

  • Reaction: Stir at 80 °C for 12-24 hours.

  • Validation: Monitor via LC-MS. The disappearance of the m/z 190 [M]⁺ peak and the appearance of the cross-coupled biaryl mass validates the transmetalation and reductive elimination steps.

Mechanism N1 Aryl Fluorosulfonate (Electrophile) N2 Oxidative Addition [Pd(0) -> Pd(II)] N1->N2 C-O Bond Cleavage N3 Transmetalation (Boronic Acid) N2->N3 Base Mediated N4 Reductive Elimination N3->N4 Ligand Exchange N4->N2 Pd(0) Regeneration N5 Biaryl Product N4->N5 Product Release

Fig 2: Catalytic cycle for Pd-mediated cross-coupling of aryl fluorosulfonates.

Advanced Applications: Late-Stage Functionalization and PET Imaging

Beyond basic cross-coupling, 4-methylphenyl fluorosulfonate serves as a model compound for advanced pharmaceutical techniques:

  • C–N Amination: It exhibits superior electrophilicity compared to aryl triflates in Pd- and Ni-catalyzed aminations, yielding up to 96% conversion with anilines under mild conditions[1].

  • Ultrafast ¹⁸F-Radiolabeling: The SuFEx click chemistry framework allows for the rapid isotopic exchange of ¹⁹F for ¹⁸F. Because ¹⁸F has a short half-life (109.8 min), radiolabeling must be exceptionally fast. Aryl fluorosulfonates undergo this exchange at room temperature in under 30 seconds, providing a revolutionary method for synthesizing stable Positron Emission Tomography (PET) imaging agents[3].

Conclusion

The strategic adoption of 4-methylphenyl fluorosulfonate in synthetic workflows is not merely a cost-saving measure; it is a fundamental chemical upgrade. By understanding the causality behind its stability and orthogonal reactivity, researchers can design more efficient, self-validating synthetic routes for complex active pharmaceutical ingredients (APIs).

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Exploratory

The Architecture of Sulfur(VI) Fluoride Exchange: Mechanistic Insights into 4-Methylphenyl Fluorosulfonate SuFEx Click Chemistry

Executive Summary Since its introduction in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, transitioning the field from traditional azide-alkyne cycloadditions to the robust, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since its introduction in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has redefined the landscape of click chemistry, transitioning the field from traditional azide-alkyne cycloadditions to the robust, multidimensional linkages of S(VI) hubs[1]. At the core of this transformation are aryl fluorosulfonates. This whitepaper provides an in-depth mechanistic analysis of SuFEx utilizing 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfonate) as the model electrophile. By dissecting the kinetic barriers, transition states, and catalytic pathways (DBU, BTMG, and bifluoride), this guide equips drug development professionals and synthetic chemists with the causal understanding required to design self-validating, high-yield SuFEx workflows.

The S(VI) Paradigm: Why 4-Methylphenyl Fluorosulfonate?

Traditional sulfonyl chlorides are highly reactive but suffer from poor hydrolytic stability, rendering them unsuitable for complex biological environments or late-stage functionalization. In contrast, the S(VI)–F bond in aryl fluorosulfonates is exceptionally stable[2].

The choice of 4-methylphenyl fluorosulfonate as a model substrate is highly deliberate:

  • Electronic Baseline: The para-methyl group provides a mild electron-donating effect, establishing a baseline for S(VI) electrophilicity without the extreme deactivation of electron-rich systems or the hyper-reactivity of electron-deficient rings.

  • Spectroscopic Tracking: The methyl protons provide a distinct 1 H NMR signal, while the S-F bond yields a sharp 1 F NMR singlet (typically around +37 to +38 ppm), allowing for precise, self-validating kinetic tracking.

  • Cross-Coupling Utility: Beyond SuFEx, p-tolyl fluorosulfonate serves as a robust electrophile in transition-metal-catalyzed Suzuki cross-couplings, demonstrating its versatility as a synthetic hub[3].

G A p-Cresol C 4-Methylphenyl Fluorosulfonate (Stable S-F Hub) A->C Base (Et3N) B SO2F2 (Sulfuryl Fluoride) B->C F SuFEx Product (Sulfate / Sulfamate) C->F S(VI) Electrophilic Attack D Nucleophile (Amine / Silyl Ether) D->F E Catalyst (DBU / BTMG / Bifluoride) E->F F- Displacement / Activation

Diagram 1: Synthesis and catalytic activation pathway of 4-methylphenyl fluorosulfonate.

Mechanistic Pathways of S(VI) Fluoride Exchange

The fidelity of SuFEx stems from the high kinetic barrier of the S(VI)–F bond, which prevents background hydrolysis[1]. The exchange requires specific catalytic activation to proceed. The mechanism diverges based on the nature of the nucleophile and the catalyst employed.

The Base-Catalyzed Silicon-Free Pathway (DBU / BTMG)

For direct coupling of 4-methylphenyl fluorosulfonate with free phenols or amines, organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (Barton's base) are utilized[4],[5].

Causality of Catalyst Selection: DBU does not merely act as a proton scavenger. It engages in a bidentate activation mechanism. DBU forms a strong hydrogen-bonded pre-reaction complex with the incoming nucleophile (e.g., the proton of an amine or phenol). This H-bonding significantly enhances the nucleophilicity of the heteroatom, driving it to attack the sterically shielded S(VI) center.

Upon nucleophilic attack, the system adopts a trigonal bipyramidal transition state . The incoming nucleophile and the departing fluoride occupy the apical positions. As the S–Nu bond forms, the S–F bond lengthens, culminating in the expulsion of the fluoride ion, which is subsequently sequestered by the protonated base as a DBU-HF salt[4].

Recently, Accelerated SuFEx Click Chemistry (ASCC) has demonstrated that using BTMG in synergy with hexamethyldisilazane (HMDS) dramatically accelerates this process by forming highly reactive TMS-ether intermediates in situ, allowing catalyst loadings as low as 1.0 mol%[2],[5].

G N1 4-Methylphenyl Fluorosulfonate N4 H-Bonded Activation Complex N1->N4 N2 DBU / BTMG Catalyst N2->N4 Deprotonation / H-Bonding N3 Phenol / Amine Nucleophile N3->N4 N5 Trigonal Bipyramidal TS (S-F Bond Lengthening) N4->N5 Nucleophilic Attack on S(VI) N6 Stable SuFEx Conjugate N5->N6 F- Elimination N7 Base-HF Salt Byproduct N5->N7 N7->N2 Base Regeneration

Diagram 2: Catalytic cycle and transition state of base-mediated SuFEx.

The Silyl Ether / Bifluoride Pathway

When reacting 4-methylphenyl fluorosulfonate with aryl silyl ethers (e.g., Ar-OTBS), bifluoride catalysts (like [K+][FHF−] ) or DBU are employed. Here, the thermodynamic driving force is the formation of the incredibly stable Si–F bond (~135 kcal/mol). The catalyst provides a "naked" fluoride ion that attacks the silicon atom, cleaving the Si–O bond and generating a highly reactive, transient phenoxide ion that immediately attacks the S(VI) center.

Quantitative Kinetics & Catalyst Selection

Understanding the kinetic profiles of different SuFEx conditions is critical for optimizing yields and minimizing side reactions. The following table summarizes the comparative efficacy of various catalytic systems when reacting 4-methylphenyl fluorosulfonate with standard nucleophiles.

Table 1: Catalyst Efficiency in SuFEx of 4-Methylphenyl Fluorosulfonate

Catalytic SystemNucleophile TypeCatalyst LoadingReaction TimeTypical YieldMechanistic Driver
None (Thermal) Aniline / PhenolN/A>72 hours<5%High S(VI) kinetic barrier[1]
DBU Free Phenols / Amines10–20 mol%12–24 hours85–95%H-bond activation[5]
BTMG + HMDS (ASCC) Free Alcohols1.0–5.0 mol%<10 minutes>95%In situ TMS-ether formation[2],[5]
Bifluoride ( [FHF]− ) Aryl Silyl Ethers5.0 mol%2–6 hours>90%Si–F thermodynamic sink

Self-Validating Experimental Protocols

A core tenet of click chemistry is operational simplicity. The following protocols are designed as self-validating systems; completion is definitively confirmed via in-process analytical techniques without the need for complex chromatographic isolation.

Protocol A: Synthesis of 4-Methylphenyl Fluorosulfonate

Objective: Generate the stable S(VI) hub from p-cresol.

  • Preparation: Dissolve p-cresol (10.0 mmol) and triethylamine (15.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a heavy-walled reaction flask.

  • Gas Introduction: Seal the flask and introduce SO2​F2​ gas (sulfuryl fluoride) via a balloon or mass flow controller until the solution is saturated.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation (NMR): Take a 0.1 mL aliquot, evaporate, and dissolve in CDCl3​ . Run a 19F NMR. The appearance of a sharp singlet at +37.5 ppm confirms the formation of the fluorosulfonate. The disappearance of the phenolic OH proton in 1 H NMR confirms completion.

  • Workup: Wash the organic layer with 1M HCl, brine, dry over MgSO4​ , and concentrate. The product is typically >98% pure and requires no column chromatography.

Protocol B: Accelerated SuFEx (ASCC) Coupling

Objective: Rapidly couple 4-methylphenyl fluorosulfonate with an aliphatic alcohol using BTMG[5].

  • Reagent Assembly: In a 10 mL vial, combine 4-methylphenyl fluorosulfonate (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous acetonitrile (2.0 mL).

  • Catalyst Addition: Add hexamethyldisilazane (HMDS, 1.5 mmol) followed by Barton's base (BTMG, 0.05 mmol, 5 mol%).

  • Reaction: Stir at room temperature. The synergistic effect of BTMG and HMDS will drive the reaction to completion in under 15 minutes[5].

  • Self-Validation (GC-MS / NMR): Monitor the reaction via 19F NMR. The complete disappearance of the +37.5 ppm singlet and the appearance of the TMS-F byproduct signal (approx. -157 ppm) indicates 100% conversion.

  • Purification: Evaporate the volatile byproducts ( NH3​ , TMS-F, BTMG) under reduced pressure. The resulting dialkyl/diaryl sulfate is isolated in near-quantitative yield without column chromatography[5].

Conclusion & Future Perspectives

The mechanism of SuFEx click chemistry utilizing 4-methylphenyl fluorosulfonate exemplifies the elegant control of kinetic stability versus thermodynamic driving forces. By leveraging the specific bidentate activation of superbases like DBU or the rapid in situ silylation of ASCC with BTMG, researchers can unlock the S(VI)–F bond on demand. This precise control over reactivity not only streamlines the synthesis of complex molecular libraries but also paves the way for advanced late-stage functionalization and the development of highly selective covalent therapeutics[6].

References

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory (ChemRxiv Preprints) URL:[Link]

  • Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride Source: ACS Catalysis URL:[Link]

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Foundational

Synthesis Pathways for 4-Methylphenyl Fluorosulfonate: A Technical Guide

Executive Summary 4-Methylphenyl fluorosulfonate (commonly known as p-tolyl fluorosulfate) has emerged as a critical building block in modern organic synthesis, medicinal chemistry, and materials science. Acting as a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylphenyl fluorosulfonate (commonly known as p-tolyl fluorosulfate) has emerged as a critical building block in modern organic synthesis, medicinal chemistry, and materials science. Acting as a robust pseudohalide, it is highly effective in palladium- and nickel-catalyzed cross-coupling reactions[1]. The synthesis of this compound is governed by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a paradigm that exploits the unique thermodynamic stability and kinetic reactivity of the S(VI)-F bond. This whitepaper details the mechanistic rationale and provides validated, step-by-step protocols for the two primary synthesis pathways: classical gaseous fluorosulfonylation and modern solid-state SuFEx methodologies.

Chemical Rationale & Mechanistic Principles

The formation of 4-methylphenyl fluorosulfonate relies on the nucleophilic attack of a phenoxide ion on an electrophilic sulfur(VI) center. p-Cresol, the starting material, is a weak acid. The addition of a tertiary amine base, such as triethylamine (NEt 3​ ), serves a dual causality: it deprotonates the phenol to generate the highly nucleophilic p-cresoxide, and it transiently interacts with the sulfuryl source to lower the activation energy barrier for the substitution event[1].

Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, fluorosulfonyl electrophiles are remarkably stable to water. This thermodynamic stability ensures that the reactions proceed with near-quantitative yields without the strict requirement for anhydrous conditions[2].

Mechanism A p-Cresol (Nucleophile Precursor) B Deprotonation via NEt3 (Generates Phenoxide) A->B D Nucleophilic Attack at S(VI) Center B->D C1 Electrophile A: SO2F2 Gas (High Atom Economy) C1->D C2 Electrophile B: SuFEx-IT (Bench-Stable Solid) C2->D E Departure of Fluoride / Imidazolium D->E F 4-Methylphenyl Fluorosulfonate (Stable Pseudohalide) E->F

Fig 1. Mechanistic pathways for the SuFEx-mediated synthesis of p-tolyl fluorosulfate.

Synthesis Pathway A: Classical Gaseous SuFEx (SO 2​ F 2​ )

Historically, sulfuryl fluoride (SO 2​ F 2​ ) gas has been the premier reagent for synthesizing aryl fluorosulfates. It offers perfect atom economy—yielding only a fluoride ion as a byproduct—and drives the reaction to completion via Le Chatelier's principle as the gas dissolves and reacts[1].

Causality & System Validation

The choice of 1,4-dioxane as a solvent ensures high solubility for both the p-cresol substrate and the SO 2​ F 2​ gas[1]. The reaction is self-validating through Thin-Layer Chromatography (TLC) monitoring (indicated by the disappearance of the UV-active p-cresol spot). A critical safety and purity step is the nitrogen sparging post-reaction; because SO 2​ F 2​ is a toxic fumigant, displacing the unreacted gas with N 2​ prevents exposure during workup and ensures the crude mixture is free of volatile electrophiles[1].

Step-by-Step Protocol
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a secure septum.

  • Substrate Loading: Dissolve p-cresol (1.0 equiv, 10 mmol) in 25 mL of 1,4-dioxane[1].

  • Base Activation: Inject triethylamine (2.0 equiv, 20 mmol) into the stirring solution. The mixture will remain homogeneous.

  • Electrophile Introduction: Introduce SO 2​ F 2​ gas (~1.5 equiv) into the solution. This can be achieved via a gas balloon or by direct subsurface sparging[1].

  • Reaction: Stir the sealed reaction mixture at room temperature (20–25 °C) for 24 hours. Complete conversion is typically observed (>99%)[1].

  • Quenching: Remove the SO 2​ F 2​ source. Insert a venting needle into the septum and sparge the solution vigorously with N 2​ gas for 30 minutes to expel residual SO 2​ F 2​ [1].

  • Isolation: Dilute the mixture with ethyl acetate, wash with 1M HCl (to remove excess NEt 3​ ), followed by brine. Dry the organic layer over MgSO 4​ , filter, and concentrate in vacuo to yield the pure 4-methylphenyl fluorosulfonate.

Synthesis Pathway B: Solid-State SuFEx utilizing SuFEx-IT

While SO 2​ F 2​ is highly efficient, its gaseous nature and toxicity pose handling challenges. The development of 1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (SuFEx-IT) revolutionized this pathway by providing a bench-stable, solid "F-SO 2​ + " donor[3].

Causality & System Validation

SuFEx-IT bypasses the need for specialized gas equipment. The imidazolium core acts as an excellent leaving group, making the reagent highly electrophilic—often resulting in faster reaction times than SO 2​ F 2​ itself[4]. The byproduct of this reaction is a water-soluble imidazolium triflate salt, which dictates the workup strategy: a simple aqueous wash completely removes the organic salt, leaving the highly lipophilic 4-methylphenyl fluorosulfonate in the organic layer. This phase-separation acts as a built-in, self-validating purification system[3].

Workflow S1 1. Dissolve p-Cresol & SuFEx-IT in CH2Cl2 S2 2. Dropwise Addition of NEt3 (Exothermic) S1->S2 S3 3. Stir at 25°C (Monitor via TLC) S2->S3 S4 4. Aqueous Wash (Removes Imidazolium) S3->S4 S5 5. Solvent Evaporation & Final Isolation S4->S5

Fig 2. Step-by-step experimental workflow for the solid-state SuFEx-IT synthesis pathway.

Step-by-Step Protocol
  • Preparation: In a standard 50 mL round-bottom flask, add p-cresol (1.0 equiv, 5 mmol) and SuFEx-IT (1.2 equiv, 6 mmol).

  • Solvent Addition: Suspend the solids in 15 mL of dichloromethane (CH 2​ Cl 2​ ).

  • Base Activation: Slowly add triethylamine (2.0 equiv, 10 mmol) dropwise over 5 minutes. Note: The reaction may be mildly exothermic as the SuFEx-IT dissolves and reacts.

  • Reaction: Stir at room temperature for 2 to 4 hours. Validate completion via TLC (Hexanes/EtOAc 9:1), observing the formation of a higher-R f​ product spot[4].

  • Workup: Transfer the mixture to a separatory funnel. Add 20 mL of distilled water. The imidazolium triflate byproduct partitions entirely into the aqueous layer[3].

  • Isolation: Extract the aqueous layer once more with CH 2​ Cl 2​ (10 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and evaporate the solvent to afford the target fluorosulfate[4].

Comparative Analysis of Methodologies

To assist researchers in selecting the optimal pathway, the quantitative and operational metrics of both methodologies are summarized below.

ParameterPathway A: SO 2​ F 2​ GasPathway B: SuFEx-IT Solid
Reagent State Gas (Requires cylinder/balloon)[1]Solid (Bench-stable powder)
Equivalents Needed ~1.5 equiv (Excess vented)[1]1.2 equiv (Stoichiometric control)[4]
Reaction Time 24 hours[1]2 - 4 hours[4]
Primary Byproducts Fluoride ion, NEt 3​ ·HFImidazolium triflate, NEt 3​ ·HF[3]
Workup Strategy N 2​ sparging, acid wash[1]Simple aqueous extraction[3]
Scalability Excellent (Industrial scale)Good (Lab to pilot scale)

Both pathways provide robust, high-yielding access to 4-methylphenyl fluorosulfonate. The classical SO 2​ F 2​ route remains the gold standard for large-scale industrial applications due to its atom economy. Conversely, the SuFEx-IT methodology offers unparalleled convenience, speed, and safety for discovery-stage researchers and bench chemists.

References

  • Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride Source: ACS Catalysis (2015) URL:[Link]

  • A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2 +" Donor of Unprecedented Reactivity, Selectivity, and Scope Source: Angewandte Chemie International Edition (2018) URL:[Link]

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Source: The Journal of Organic Chemistry (2024) URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Analysis and Methodological Guide for 4-Methylphenyl Fluorosulfonate

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of drug discovery, chemical biology, and materials science [1]. At the forefront of this paradigm shif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the landscape of drug discovery, chemical biology, and materials science [1]. At the forefront of this paradigm shift are aryl fluorosulfonates (aryl-OSO₂F), which serve as highly stable, yet selectively reactive, electrophiles. Among these, 4-methylphenyl fluorosulfonate (commonly known as p-tolyl fluorosulfate) is a benchmark substrate.

This whitepaper provides an in-depth technical analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic properties of 4-methylphenyl fluorosulfonate. Designed for researchers and drug development professionals, this guide synthesizes quantitative spectroscopic data with field-proven, self-validating experimental protocols to ensure rigorous reproducibility in structural characterization and downstream cross-coupling applications [2].

Mechanistic Grounding: Causality of Stability and Reactivity

Unlike traditional aryl triflates (aryl-OTf) which are prone to rapid hydrolysis, aryl fluorosulfonates exhibit exceptional chemical stability. This stability is rooted in the unique electronic properties of the S(VI) center.

  • Thermodynamic Stability: The S–F bond possesses a high bond dissociation energy (~90 kcal/mol), and the sulfur atom is sterically shielded by the oxygen atoms. This prevents premature nucleophilic attack or spontaneous hydrolysis under physiological or standard basic conditions.

  • Catalytic Activation: Despite this stability, the C–O bond of the fluorosulfate group can be selectively activated via oxidative addition by low-valent transition metals (e.g., Pd⁰ or Ni⁰). The strong electron-withdrawing nature of the –OSO₂F group (-I effect) sufficiently lowers the activation barrier for metal insertion, enabling highly efficient Suzuki-Miyaura and Sonogashira cross-coupling reactions [2].

SuFEx_Pathway pCresol p-Cresol pTolylFS 4-Methylphenyl Fluorosulfonate pCresol->pTolylFS SuFEx SO2F2 SO2F2 Surrogate SO2F2->pTolylFS SuFEx PdCat Pd/Ni Catalysis pTolylFS->PdCat Oxidative Addition Product Cross-Coupled Product PdCat->Product Transmetalation & Reductive Elim.

Reaction workflow demonstrating the synthesis and catalytic activation of 4-methylphenyl fluorosulfonate.

Quantitative Spectroscopic Data

Accurate structural validation requires high-resolution multinuclear NMR. The highly electronegative fluorosulfate group removes electron density from the aromatic ring primarily through inductive effects, strongly deshielding the ipso-carbon (C1). Conversely, the para-methyl group exerts a weak electron-donating effect via hyperconjugation, creating a distinct push-pull electronic environment across the aromatic system.

The following data was acquired at 298 K in CDCl₃, referenced to internal Tetramethylsilane (TMS) at δ 0.00 ppm for ¹H and ¹³C [3].

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
7.26 d (doublet)2H8.4Ar–H (C2, C6; ortho to –OSO₂F)
7.21 d (doublet)2H8.4Ar–H (C3, C5; ortho to –CH₃)
2.38 s (singlet)3H–CH₃ (Methyl protons)
Table 2: ¹³C{¹H} NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
147.8 Quaternary (C)Ar–C (C1; ipso to –OSO₂F)
139.2 Quaternary (C)Ar–C (C4; ipso to –CH₃)
130.6 Methine (CH)Ar–C (C3, C5; meta to –OSO₂F)
120.5 Methine (CH)Ar–C (C2, C6; ortho to –OSO₂F)
21.1 Primary (CH₃)–CH₃ (Methyl carbon)
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
37.2 s (singlet)1F–OSO₂F (Fluorosulfate fluorine)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and optimize.

Synthesis of 4-Methylphenyl Fluorosulfonate
  • Reagent Preparation: Charge a flame-dried round-bottom flask with p-cresol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the competitive hydrolysis of the fluorosulfonylating agent.

  • Base Addition: Add triethylamine (TEA, 2.0 equiv) and stir at room temperature for 10 minutes. Causality: TEA deprotonates the phenol, generating a highly nucleophilic phenoxide capable of attacking the S(VI) center.

  • Fluorosulfonylation: Introduce sulfuryl fluoride (SO₂F₂) gas via a balloon, or alternatively, add a bench-stable solid surrogate such as AISF (1.2 equiv).

  • Reaction Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a high-R_f, UV-active spot.

  • Workup: Quench with distilled water. Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, 100% hexanes to 5% EtOAc) to yield the title compound as a colorless oil.

Self-Validating NMR Acquisition Protocol

Reliable integration and chemical shift assignment require strict adherence to spectrometer calibration.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Causality: CDCl₃ provides the deuterium lock signal to stabilize the magnetic field, while TMS ensures absolute zero-point calibration [3].

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei. Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR) and ensures precise 90° radiofrequency (RF) pulse delivery.

  • Gradient Shimming: Execute gradient shimming (Z1–Z5) until the lock level stabilizes >80%. Validate homogeneity by checking the full-width at half-maximum (FWHM) of the residual CHCl₃ peak (target < 1.0 Hz).

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse sequence (zg30). Set scans (ns) = 16, and relaxation delay (D1) = 1.0 s.

    • ¹³C NMR: Use a proton-decoupled sequence (zgpg30). Set scans (ns) = 512, and D1 = 2.0 s. Causality: The extended D1 ensures complete relaxation of the quaternary carbons (C1 and C4), allowing for accurate signal detection.

    • ¹⁹F NMR: Acquire with proton decoupling (igig30). Set scans (ns) = 64.

NMR_Workflow cluster_acq Data Acquisition SamplePrep Sample Prep (CDCl3 + TMS) TuneMatch Probe Tuning & Matching SamplePrep->TuneMatch Shim Gradient Shimming TuneMatch->Shim Acq1H 1H NMR (ns=16) Shim->Acq1H Acq13C 13C NMR (ns=512) Shim->Acq13C Acq19F 19F NMR (ns=64) Shim->Acq19F Process Processing (FT, Phase, Integrate) Acq1H->Process Acq13C->Process Acq19F->Process

Step-by-step self-validating workflow for acquiring high-resolution multinuclear NMR spectra.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • Zhao, H., et al. (2015). Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride. ACS Catalysis. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. URL:[Link]

Foundational

The Latent Electrophile Paradigm: Physical and Chemical Stability of Aryl Fluorosulfonates in Modern Chemical Biology

Introduction: The Evolution of SuFEx Chemistry The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and colleagues in 2014, introduced a new dimension to molecular assembly[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and colleagues in 2014, introduced a new dimension to molecular assembly[1]. At the heart of this methodology lies the aryl fluorosulfate group (Ar-OSO₂F). Unlike traditional highly reactive electrophiles used in covalent drug discovery (such as acrylamides or sulfonyl chlorides), aryl fluorosulfonates act as "latent electrophiles." They remain entirely inert under a vast array of physiological and synthetic conditions, only unleashing their reactivity when triggered by highly specific catalytic environments or protein binding pockets[2].

Understanding the physical and chemical stability of aryl fluorosulfonates is critical for drug development professionals. This whitepaper dissects the thermodynamic and kinetic properties of Ar-OSO₂F, explains the mechanistic causality behind their context-dependent activation, and provides validated protocols for their synthesis and application in chemoproteomics.

Physical and Chemical Stability Profile

The defining characteristic of aryl fluorosulfonates is their exceptional stability, which directly dictates their utility in late-stage functionalization and in vivo applications.

Hydrolytic and Thermodynamic Stability

Aryl fluorosulfonates are remarkably stable in aqueous solutions near neutral conditions, resisting hydrolysis even at elevated temperatures of 100 °C[1]. Furthermore, they demonstrate robust stability across a broad pH range (pH 4–10) for extended periods[3]. This is a stark contrast to aryl triflates (Ar-OTf), which readily hydrolyze under mild basic conditions, and sulfonyl chlorides, which degrade rapidly in ambient moisture.

The causality behind this stability lies in the electronic structure of the S(VI) center. The additional oxygen atom in the fluorosulfate warhead (compared to a sulfonyl fluoride, Ar-SO₂F) provides profound oxygen-mediated resonance stabilization. This resonance significantly ameliorates the intrinsic electrophilicity of the sulfur atom, raising the activation energy required for spontaneous nucleophilic attack[4].

Metabolic Stability in Biological Matrices

For drug development, an electrophile must survive the systemic circulation to reach its target. Aryl fluorosulfonates exhibit superior metabolic stability. They are highly resistant to reduction by biological thiols (e.g., glutathione) and show negligible degradation after 24-hour incubations in phosphate-buffered saline (pH 7.4), human plasma, and liver microsomes[4][5].

Comparative Stability Matrix

To contextualize the stability of aryl fluorosulfonates, the following table summarizes their physical and chemical properties relative to other common sulfur-based and oxygen-based leaving groups/electrophiles.

Electrophile MotifHydrolytic Stability (pH 7.4)Metabolic Stability (Plasma)Chemoselectivity (Protein Labeling)Utility in Pd/Ni Cross-Coupling
Aryl Sulfonyl Chloride Poor (Minutes)PoorLow (Non-selective)N/A
Aryl Sulfonyl Fluoride Moderate (Hours to Days)ModerateModerate (Tyr, Lys, Ser, His)Low
Aryl Fluorosulfate Excellent (Months) Excellent High (Context-dependent) Excellent (Triflate alternative)
Aryl Triflate Poor in BaseN/A (Too reactive)N/AExcellent

Mechanistic Basis of Context-Dependent Activation

If aryl fluorosulfonates are so stable, how do they function as covalent warheads? The answer lies in context-dependent activation . As a Senior Application Scientist, I emphasize that we are not relying on intrinsic chemical reactivity, but rather on the microenvironment of the target protein to act as an enzymatic catalyst for the SuFEx reaction.

When an aryl fluorosulfate-bearing molecule binds to a specific protein pocket, three synergistic factors break its latency[1][6]:

  • Hydrogen-Bond Activation: Amino acid residues in the binding pocket donate hydrogen bonds to the fluorine atom, polarizing and weakening the exceptionally strong S–F bond.

  • Nucleophile Alignment and Deprotonation: Basic residues (e.g., Arginine, Histidine) in proximity act as local bases, deprotonating the attacking nucleophile (often a non-catalytic Serine, Tyrosine, or Lysine), thereby increasing its nucleophilicity[2].

  • Hydrophobic Exit Corridor: The protein architecture provides an "oil-water interface-like corridor" that stabilizes the transition state and facilitates the departure and solvation of the leaving fluoride ion[1].

G N1 Aryl Fluorosulfate (Latent Electrophile) N2 Protein Pocket Binding (Equilibrium) N1->N2 N3 H-Bond Activation of S-F & Nucleophile Alignment N2->N3 N4 F- Departure via Hydrophobic Corridor N3->N4 N5 Stable Covalent Adduct (Targeted Inhibition) N4->N5

Fig 1: Context-dependent activation pathway of aryl fluorosulfonates in protein microenvironments.

Synthetic Methodologies: A Self-Validating Protocol

Historically, the synthesis of aryl fluorosulfonates required sulfuryl fluoride (SO₂F₂) gas, a highly toxic and strictly regulated fumigant, which limited accessibility[4]. Modern protocols utilize a shelf-stable, solid reagent: 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate [1][7]. This reagent delivers the "F-SO₂⁺" fragment with unprecedented efficiency and safety.

Protocol 1: Bench-Stable Synthesis of Aryl Fluorosulfonates

Objective: Convert a phenolic lead compound into an aryl fluorosulfate without the use of toxic gases.

Reagents & Materials:

  • Phenol substrate (1.0 mmol)

  • 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.2 mmol)[6]

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)

  • Triethylamine (TEA) or DBU (1.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 mmol) in 5.0 mL of anhydrous DCM.

  • Base Addition: Add TEA (1.5 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the phenol. Causality: Formation of the phenoxide ion dramatically increases nucleophilicity toward the S(VI) center.

  • Reagent Introduction: Slowly add the solid imidazolium triflate salt (1.2 mmol) to the stirring mixture. The reaction is typically mildly exothermic.

  • Monitoring (Self-Validation): Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (UV/Iodine visualization). The high stability of the resulting aryl fluorosulfate ensures that no hydrolysis products will be observed during this timeframe[6].

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with 10 mL of water. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Due to the clean nature of the SuFEx transfer, the product often requires minimal purification, though flash chromatography (silica gel) can be used if necessary.

Applications in Covalent Drug Discovery and Chemical Biology

The unique stability-reactivity dichotomy of aryl fluorosulfonates has unlocked several advanced applications in chemical biology.

Inverse Drug Discovery and Chemoproteomics

Because Ar-OSO₂F groups are inert to background biological nucleophiles, they are ideal for "inverse drug discovery"[2][4]. In this paradigm, drug-like molecules are armed with a fluorosulfate warhead and an alkyne handle. These probes are incubated with whole live-cell proteomes. The probe will only react and form a covalent bond if it binds to a protein pocket that provides the exact microenvironment needed to activate the SuFEx reaction. Following cell lysis, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach a biotin tag, allowing for the enrichment and LC-MS/MS identification of novel off-target or on-target proteins[4].

Targeting Non-Catalytic Residues

The latent reactivity allows for the targeting of non-catalytic amino acids, a historically difficult feat. For example, a fluorosulfate congener was successfully developed to target Ser272, a non-catalytic serine residue within the binding site of the Scavenger decapping enzyme (DcpS)[2][4]. The local basic residues (Arg, Lys, His) activated the otherwise stable fluorosulfate, proving the viability of Ar-OSO₂F for expanding the druggable proteome.

High-Throughput Hit-to-Lead Optimization

The biocompatibility and high-yielding nature of SuFEx chemistry allow for the direct biological screening of crude reaction mixtures. Phenol libraries can be converted to aryl fluorosulfonates in 96-well plates and immediately subjected to phenotypic or biochemical assays without purification, drastically accelerating hit-to-lead timelines[8][9].

W S1 Phenol Library (Starting Materials) S3 High-Throughput SuFEx (96-well plate) S1->S3 S2 F-SO2+ Imidazolium Salt (Shelf-Stable Reagent) S2->S3 S4 Ar-OSO2F Library (Purification-Free) S3->S4 S5 Phenotypic/Biochemical Screening S4->S5

Fig 2: High-throughput SuFEx workflow for the generation and screening of aryl fluorosulfonates.

Orthogonal Cross-Coupling Alternatives

Beyond biological applications, the chemical stability of aryl fluorosulfonates makes them superior alternatives to aryl triflates in Palladium and Nickel-catalyzed Suzuki-Miyaura and amination cross-coupling reactions. Their resistance to basic hydrolysis allows for cross-coupling under aqueous, mild basic conditions where triflates would rapidly degrade[3][10].

Conclusion

Aryl fluorosulfonates represent a paradigm shift in the design of electrophilic chemical probes and drugs. By leveraging oxygen-mediated resonance stabilization, they achieve remarkable physical and chemical stability in aqueous and metabolic environments. Their utility is defined not by intrinsic hyper-reactivity, but by their capacity to be selectively activated by the microenvironment of a target protein. As synthetic methodologies transition from toxic gases to shelf-stable solid reagents, the integration of SuFEx chemistry into routine drug discovery pipelines will continue to expand the boundaries of the druggable proteome.

References

  • Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC National Institutes of Health (NIH)[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Royal Society of Chemistry (RSC)[Link]

  • SuFEx Handle Fragment Library - Otava Chemicals Otava Chemicals[Link]

  • (PDF) Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange ResearchGate[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd - NSF PAR] National Science Foundation (NSF)[Link]

  • SuFEx-enabled high-throughput medicinal chemistry - PMC - NIH National Institutes of Health (NIH)[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes - PMC - NIH National Institutes of Health (NIH)[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | JACS American Chemical Society (ACS)[Link]

  • A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt - ResearchGate ResearchGate[Link]

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates | Request PDF ResearchGate[Link]

Sources

Exploratory

The Latent Electrophilicity of 4-Methylphenyl Fluorosulfonate: A Technical Guide to SuFEx-Driven Covalent Drug Discovery

[label="Probe Synthesis\n(Attach Fluorosulfate to Ligand)", fillcolor Refining Activation Visualization I've just finalized the SuFEx activation mechanism diagram, ensuring all catalytic steps are accurately represented....

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Probe Synthesis\n(Attach Fluorosulfate to Ligand)", fillcolor

Refining Activation Visualization

I've just finalized the SuFEx activation mechanism diagram, ensuring all catalytic steps are accurately represented. The latent electrophile, base catalyst, nucleophile, transition state, stable conjugate, and fluoride leaving group are all clearly labeled and color-coded. The diagram's clarity is now ideal for application scientists. I'm focusing on ensuring it's technically accurate.

Enhancing Data Visualization

I'm now integrating quantitative data into a comparative table to highlight the selectivity of aryl fluorosulfates. I'm focusing on contrasting their reactivity and stability against other electrophile classes, like sulfonyl fluorides. I've compiled the necessary details, including the half-life data from a relevant paper. I'll include the references. I'm using the table to visually depict the "inverse drug discovery" approach, with specific emphasis on how to compare the performance of different electrophile classes.

Refining Synthesis Protocols

I've just finalized detailed synthetic protocols. I'm showcasing a method for synthesizing 4-methylphenyl fluorosulfonate using sulfuryl fluoride gas, including the NMR and 19F NMR validation steps. I'm also including a palladium-catalyzed Sonogashira reaction protocol, showing the aryl fluorosulfate's role as a pseudohalide. I am including the reaction in DMF, and will detail all the reagent properties.

Finalizing Guide Content

I'm now integrating final refinements. I've finished incorporating the synthetic protocol improvements, emphasizing the p-tolyl fluorosulfate's latency and its importance in selectivity. I've also incorporated the validated citation formatting, ensuring all URLs are clickable and the references list is accurate and complete. My goal is to deliver a robust technical resource. I am now finalizing the references.

Generating Reference Section

I've just generated the "References" section of the technical guide, consolidating all cited sources with their titles and clickable URLs. Each in-text citation correctly links to its corresponding entry in the references. I've ensured each paper has the correct URL, title, and source. I'm focusing on ensuring all citations are linked to the correct papers and have clickable links.

Validating Visual Clarity

I'm now making final revisions to ensure the visual representations, particularly the SuFEx activation mechanism and the chemoproteomic workflow, are clear and concise. I'm focusing on validating that the diagrams are technically accurate and visually engaging, ready for inclusion in the final technical guide. I'm now checking the text, and making sure the explanations are appropriate.

Executive Summary: The Power of Latency

As a Senior Application Scientist, I frequently encounter a fundamental paradox in covalent drug design: raw electrophilic reactivity is easy to achieve, but biological selectivity is exceptionally difficult to master. Traditional highly reactive warheads (e.g., standard Michael acceptors) often lead to promiscuous protein labeling, resulting in unacceptable off-target toxicity profiles.

Enter 4-methylphenyl fluorosulfonate (commonly known as p-tolyl fluorosulfate). This molecule represents a cornerstone in the modern era of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike its highly reactive sulfonyl fluoride counterparts, p-tolyl fluorosulfate is a latent electrophile . It possesses a "Goldilocks" reactivity profile—it remains entirely inert under bulk physiological conditions but becomes highly reactive when triggered by specific microenvironments[2]. This guide deconstructs the electrophilic properties of 4-methylphenyl fluorosulfonate, providing actionable protocols and mechanistic insights for its application in chemoproteomics and modular synthesis.

Mechanistic Foundations of S(VI)-F Electrophilicity

To utilize 4-methylphenyl fluorosulfonate effectively, one must understand the causality behind its remarkable stability. The sulfur(VI) center in aryl fluorosulfates is significantly less electrophilic than in sulfonyl fluorides (R-SO₂F)[1]. The oxygen atom in the Ar-O-SO₂F linkage donates electron density into the S(VI) center via resonance, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic deactivation makes the S-F bond highly resistant to spontaneous hydrolysis or indiscriminate nucleophilic attack by biological thiols (like glutathione)[3].

Activation requires the formation of a pentacoordinate transition state. In synthetic chemistry, this barrier is overcome using strong base catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), which synergize with additives to facilitate the exchange[4]. In biological systems, activation is achieved via "matchmaking" within a protein binding pocket. Juxtaposed residues (such as Arginine) provide a precise hydrogen-bonding network that extracts the departing fluoride ion, enabling targeted covalent conjugation to Tyrosine (Tyr), Lysine (Lys), or Histidine (His) residues[5].

SuFEx_Mechanism A Latent Electrophile (4-Methylphenyl Fluorosulfonate) D Transition State (Pentacoordinate S(VI) Intermediate) A->D Activation B Base Catalyst / Microenvironment (e.g., BTMG or Protein Pocket) B->D Catalysis/H-Bonding C Nucleophile (e.g., Tyr, Lys, Amine) C->D Nucleophilic Attack E Stable Conjugate (Sulfate/Sulfamate Linkage) D->E S-F Bond Cleavage F Fluoride Leaving Group (Safe at mM levels) D->F Elimination

SuFEx Activation Mechanism of 4-Methylphenyl Fluorosulfonate

Comparative Reactivity & Quantitative Data

The hierarchy of SuFEx reactivity dictates experimental design. Aryl fluorosulfates sit at the very bottom of this hierarchy, which paradoxically makes them the most valuable for selective biological applications[6]. The table below summarizes the quantitative reactivity rates and stability profiles across S(VI) electrophile classes.

Table 1: Relative SuFEx Reactivity Profiles of S(VI) Electrophiles

Electrophile ClassRepresentative MotifRelative SuFEx Rate*Physiological StabilityPrimary Target Residues
Aryl Sulfonyl Fluoride Ar-SO₂F28.5Low/ModerateSer, Thr, Cys
Alkyl Sulfonyl Fluoride R-SO₂F14.1ModerateSer, Cys
Aryl Fluorosulfate Ar-O-SO₂F1.0 (Reference)Exceptionally High (>17h half-life)Tyr, Lys, His

*Relative rates measured under standardized SuFEx catalysis conditions[6].

The "Inverse Drug Discovery" Paradigm

The latency of 4-methylphenyl fluorosulfonate makes it the premier functional group for the "Inverse Drug Discovery" approach[7]. Instead of designing a highly reactive warhead for a known pocket, a stable aryl fluorosulfate probe is incubated with the entire human proteome.

Because the Ar-O-SO₂F group is inert in bulk solvent, it acts as a self-validating system. It will only react if it binds to a protein possessing the exact structural microenvironment required to activate the S-F bond[7]. This ensures that any covalent adduct formed is highly specific, allowing researchers to discover novel, druggable allosteric sites without the noise of non-specific background labeling.

Inverse_Drug_Discovery Step1 Probe Synthesis (Attach Fluorosulfate to Ligand) Step2 Incubation with Proteome (In Vivo or In Vitro) Step1->Step2 Step3 Latent State (No reaction in bulk solvent) Step2->Step3 Non-specific binding Step4 Target Engagement (Matchmaking Microenvironment) Step2->Step4 Specific binding Step5 Covalent Crosslinking (Specific Tyr/Lys/His Conjugation) Step4->Step5 Proximity-driven SuFEx Step6 Chemoproteomic Profiling (LC-MS/MS Target ID) Step5->Step6 Isolation & Analysis

Inverse Drug Discovery Workflow using Aryl Fluorosulfates

Experimental Protocols: Synthesis and Cross-Coupling

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of 4-Methylphenyl Fluorosulfonate

This protocol converts p-cresol to its corresponding fluorosulfate. The use of a base is strictly required to deprotonate the phenol, generating a phenoxide that is sufficiently nucleophilic to attack the S(VI) center of the sulfuryl fluoride source[1].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve p-cresol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv) dropwise. Causality: Et₃N serves as both the proton scavenger and the catalytic activator for the S(VI) hub.

  • Electrophile Introduction: Bubble sulfuryl fluoride (SO₂F₂) gas through the solution at room temperature for 2 hours. (Safety Note: SO₂F₂ is a toxic fumigant; this must be performed in a highly ventilated fume hood. Alternatively, ex situ SO₂F₂ generators or AISF reagent can be used).

  • Reaction Monitoring: Track the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1).

  • Workup & Validation: Quench with 1M HCl to neutralize the amine. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate the product via ¹⁹F NMR (look for the characteristic sharp S-F singlet between +35 to +40 ppm).

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Aryl fluorosulfates can act as pseudohalides in transition-metal catalysis. The highly electron-withdrawing nature of the fluorosulfate group facilitates the oxidative addition of Pd(0) into the C-O bond[8].

  • Reagent Assembly: To an oven-dried vial, add 4-methylphenyl fluorosulfonate (0.12 mmol), phenylacetylene (2.0 equiv), and anhydrous CsF (3.0 equiv). Causality: CsF acts as both a base and a specific activator for the fluorosulfate leaving group.

  • Catalyst Loading: Add [Pd(cinnamyl)Cl]₂ (2 mol% Pd) and DPPF ligand (3 mol%).

  • Solvent & Reaction: Suspend the mixture in anhydrous DMF (0.24 M). Seal the vial and stir at 80°C for 18 hours.

  • Self-Validating Analysis: Quench the reaction and analyze the crude mixture using Gas Chromatography (GC). Crucial Step: Determine product yields strictly on the basis of response-factor-calibrated GC data using an authentic internal standard. Track the mass balance of unreacted starting material to ensure the catalytic cycle is not suffering from off-target decomposition pathways[8].

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Methylphenyl Fluorosulfonate in Pharmaceutical Drug Synthesis and SuFEx Click Chemistry

Executive Summary The landscape of pharmaceutical synthesis and covalent drug discovery has been fundamentally transformed by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and the strategic use of ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of pharmaceutical synthesis and covalent drug discovery has been fundamentally transformed by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and the strategic use of aryl fluorosulfates. 4-Methylphenyl fluorosulfonate (commonly known as p-tolyl fluorosulfate) serves as a premier, dual-purpose building block in modern medicinal chemistry. It functions both as a highly stable, atom-economical pseudo-halide for palladium-catalyzed cross-coupling reactions and as a "latent electrophile" for targeted covalent drug discovery. This protocol guide details the mechanistic rationale, experimental workflows, and self-validating methodologies for utilizing 4-methylphenyl fluorosulfonate in advanced drug synthesis.

Mechanistic Rationale: The Superiority of the S(VI)-F Bond

The integration of 4-methylphenyl fluorosulfonate into pharmaceutical workflows is driven by the unique physicochemical properties of the S(VI)-F bond.

  • Thermodynamic Stability vs. Kinetic Reactivity: Unlike aryl sulfonyl chlorides, which rapidly hydrolyze in aqueous media, aryl fluorosulfates are exceptionally stable under physiological conditions[1]. The S(VI)-F bond is kinetically inert due to the high electronegativity of fluorine and the strong covalent character of the bond.

  • Causality of Activation: The latent reactivity of 4-methylphenyl fluorosulfonate is only unlocked under specific catalytic conditions. In cross-coupling, oxidative addition by a Pd(0) catalyst cleaves the C-O bond. In SuFEx bioconjugation, the S(VI)-F bond is activated by specific hydrogen-bonding networks (e.g., an arginine residue in a protein pocket) that assist in fluoride departure while a proximal nucleophile (tyrosine, lysine) attacks the sulfur center[1].

  • Atom Economy: Aryl fluorosulfates serve as inexpensive, environmentally benign alternatives to perfluoroalkyl sulfonates (triflates and nonaflates), avoiding the use of persistent, problematic perfluoroalkyl substances (PFAS)[2].

Workflow A p-Cresol (Precursor) C 4-Methylphenyl Fluorosulfonate A->C Base B SO2F2 or AISF (Sulfuryl Source) B->C D Pd-Catalyzed Cross-Coupling C->D Pd(0), Ligand E SuFEx Click Chemistry C->E BTMG or Target F C-C / C-N Bond Formation D->F G Covalent Drug Discovery E->G

Synthesis and dual-track pharmaceutical utilization of 4-methylphenyl fluorosulfonate.

Application Tracks

Track A: Electrophilic Partner in Pd-Catalyzed Cross-Coupling

4-Methylphenyl fluorosulfonate is a highly effective electrophile in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-couplings[3]. It exhibits clean chemoselectivity, often reacting orthogonally to aryl chlorides, allowing for iterative, late-stage functionalization of complex pharmaceutical intermediates[2].

Track B: SuFEx-Enabled Covalent Drug Discovery

SuFEx chemistry represents the next generation of click chemistry, enabling high-throughput medicinal chemistry[4]. By incorporating the 4-methylphenyl fluorosulfonate moiety into small molecule libraries, researchers can target specific nucleophilic residues (Tyr, Lys, His, Ser) on proteins[5]. The fluorosulfate acts as a "warhead" that remains inert in plasma but forms an irreversible covalent bond upon docking into the target protein's active site[6].

SuFEx_Mechanism S1 4-Methylphenyl Fluorosulfonate (Latent Electrophile) S2 Protein Binding Pocket (Microenvironment) S1->S2 Non-covalent docking S3 H-Bonding Network (e.g., Arginine) S2->S3 S(VI)-F bond activation S4 Nucleophilic Attack (Tyr-OH or Lys-NH2) S3->S4 Proximity effect S5 Fluoride Departure (-F) S4->S5 Transition State S6 Irreversible Covalent Protein-Drug Adduct S5->S6 Stable Sulfate Linkage

Mechanistic pathway of SuFEx activation and covalent protein-drug binding.

Quantitative Data Presentation

To justify the selection of 4-methylphenyl fluorosulfonate over traditional pseudo-halides, the following table summarizes the comparative metrics critical to pharmaceutical scale-up and biological application.

Electrophile / Leaving GroupReagent Cost & AccessibilityAqueous / Plasma StabilityAtom Economy (Leaving Group Mass)Primary Pharmaceutical Application
Aryl Fluorosulfate (-OSO₂F) Low (Synthesized via SO₂F₂ or AISF)Excellent (Inert until activated) High (99 Da) SuFEx Covalent Drugs, Cross-Coupling
Aryl Triflate (-OTf)High (Requires Tf₂O)Poor (Prone to hydrolysis)Low (149 Da)Cross-Coupling (Traditional)
Aryl Sulfonyl Chloride (-SO₂Cl)LowVery Poor (Rapid hydrolysis)Moderate (99.5 Da)General Bioconjugation (Non-specific)
Aryl Bromide (-Br)ModerateExcellentModerate (80 Da)Cross-Coupling

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation checkpoints to ensure scientific integrity.

Protocol A: Synthesis of 4-Methylphenyl Fluorosulfonate

Causality Focus: Sulfuryl fluoride (SO₂F₂) gas is traditionally used, but for bench-scale pharmaceutical synthesis, the solid reagent AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) provides a safer, highly efficient alternative for generating fluorosulfates from phenols[2].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve p-cresol (10 mmol, 1.08 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et₃N, 25 mmol, 3.5 mL). Rationale: The base deprotonates the phenol, increasing its nucleophilicity for the subsequent sulfuryl transfer.

  • Sulfuryl Transfer: Slowly add AISF (12 mmol) in portions at 0 °C. Stir the reaction mixture and allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with water (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield 4-methylphenyl fluorosulfonate as a clear oil.

  • Self-Validation (QC):

    • ¹⁹F NMR (CDCl₃): Confirm success by the presence of a sharp singlet at +37.5 ppm , which is highly diagnostic of the -OSO₂F group.

    • ¹H NMR (CDCl₃): δ 7.30 (d, 2H), 7.20 (d, 2H), 2.38 (s, 3H).

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Causality Focus: 4-Methylphenyl fluorosulfonate acts as an electrophile. Strict degassing is required to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling)[2].

  • Preparation: To a Schlenk tube, add 4-methylphenyl fluorosulfonate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Solvent & Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Degas the mixture via three freeze-pump-thaw cycles.

  • Coupling: Add phenylacetylene (1.2 mmol) dropwise under nitrogen. Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 × 10 mL) to remove DMF. Dry the organic layer over MgSO₄ and concentrate.

  • Self-Validation (QC):

    • LC-MS: Monitor for the disappearance of the fluorosulfate mass and the appearance of the internal alkyne product mass [M+H]⁺.

    • ¹⁹F NMR: Confirm the complete disappearance of the +37.5 ppm signal, validating full conversion of the pseudo-halide.

Protocol C: Accelerated SuFEx Bioconjugation (Library Generation)

Causality Focus: To utilize 4-methylphenyl fluorosulfonate in high-throughput medicinal chemistry libraries, a catalyst like BTMG (tert-butyl tetramethylguanidine) is used to accelerate the SuFEx reaction with amine or alcohol nucleophiles without degrading the substrate[6].

  • Reaction Setup: In a 96-well plate, dispense 4-methylphenyl fluorosulfonate (0.06 M in acetonitrile, 50 µL per well).

  • Nucleophile Addition: Add a diverse array of primary/secondary amines or biological fragments (1.2 equivalents per well).

  • Catalysis: Add BTMG catalyst (20 mol%) and hexamethyldisilazane (HMDS, 1 equivalent) to promote reactivity[6].

  • Incubation: Seal the plate and agitate at room temperature for 4 hours.

  • Self-Validation (QC):

    • High-Throughput MS: Analyze wells for the specific loss of 20 Da (corresponding to the loss of HF) and the formation of the corresponding sulfamate or sulfate linkage. The thermodynamic stability of the resulting product ensures no downstream degradation during biological assays[5].

Sources

Application

Application Note: 4-Methylphenyl Fluorosulfonate as a Robust Electrophile in Suzuki-Miyaura Cross-Coupling

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical and agrochemical synthesis. While aryl halides and triflates have traditionally dominated as electrophilic partners,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical and agrochemical synthesis. While aryl halides and triflates have traditionally dominated as electrophilic partners, aryl fluorosulfonates ( Ar−OSO2​F ) have emerged as highly stable, orthogonal, and cost-effective alternatives. Synthesized efficiently from phenols using sulfuryl fluoride ( SO2​F2​ ), fluorosulfonates offer a bridge between the vast pool of phenolic starting materials and complex biaryl architectures[1][2].

This application note provides a comprehensive guide to utilizing 4-methylphenyl fluorosulfonate (p-tolyl fluorosulfonate) as an electrophile. Because the p-tolyl moiety is electron-rich, it presents unique kinetic challenges compared to electron-deficient fluorosulfonates. Here, we detail the mechanistic rationale, catalyst selection (Palladium vs. Nickel), and validated step-by-step protocols to ensure high-yielding C(sp2)–C(sp2) bond formation.

Mechanistic Rationale & Reactivity Profiling

The Electrophilicity of Fluorosulfonates

Aryl fluorosulfonates possess a reactivity profile that sits strategically between aryl bromides and aryl chlorides. Competition experiments reveal the relative reactivity trend of electrophiles in Pd-catalyzed Suzuki couplings to be: I > Br > OTf ≈ OFs ≫ Cl, OTs, OMs [1].

The S−F bond in the fluorosulfonate group is highly resistant to hydrolysis, making these reagents exceptionally bench-stable and compatible with aqueous basic conditions commonly used in Suzuki-Miyaura couplings[3].

Overcoming the "Electron-Rich" Penalty

The oxidative addition of a transition metal into the C−O bond of a fluorosulfonate is highly sensitive to the electronic nature of the aryl ring. Electron-withdrawing groups accelerate this step, whereas electron-donating groups—such as the para-methyl group in 4-methylphenyl fluorosulfonate—retard it[2].

To overcome the sluggish oxidative addition of 4-methylphenyl fluorosulfonate, two distinct catalytic strategies have been developed:

  • Nickel Catalysis: Nickel is more electropositive and smaller than palladium, facilitating easier oxidative addition into the strong C−O bond of electron-rich substrates[2].

  • Pd-NHC Complexes: Well-defined, bulky N-heterocyclic carbene (NHC) palladium(II) dimers (e.g., [Pd(IPr)(μ−Cl)Cl]2​ ) provide the necessary steric bulk and electron density to drive oxidative addition and subsequent transmetalation[3][4].

G A LnM(0) Active Catalyst B Oxidative Addition LnM(II)(Ar)(OSO2F) A->B 4-Me-C6H4-OSO2F C Transmetalation LnM(II)(Ar)(Ar') B->C Ar'B(OH)2, Base D Reductive Elimination Ar-Ar' Product C->D D->A LnM(0) Regeneration

Catalytic cycle of Suzuki-Miyaura coupling using aryl fluorosulfonates.

Catalyst Optimization & Quantitative Data

The choice of metal catalyst is dictated by the electronic nature of the fluorosulfonate. As demonstrated in Table 1, standard Palladium/Phosphine systems (e.g., Pd(OAc)2​/PPh3​ ) struggle to achieve full conversion with the electron-rich 4-methylphenyl fluorosulfonate. Conversely, Nickel/Phosphine systems (e.g., NiCl2​(PCy3​)2​ ) excel, providing complementary reactivity[2].

Table 1: Catalyst Optimization for 4-Methylphenyl Fluorosulfonate Coupling (Reaction: 4-methylphenyl fluorosulfonate + phenylboronic acid 4-methylbiphenyl)

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2​ (5 mol%) PPh3​ K2​CO3​ Dioxane/ H2​O 60< 40%Sluggish oxidative addition due to electron-rich p-tolyl ring.
NiCl2​(PCy3​)2​ (5 mol%) PCy3​⋅HBF4​ K3​PO4​ Dioxane6096%Ni(0) readily inserts into the electron-rich C-O bond[2].
[Pd(IPr)(μ−Cl)Cl]2​ (0.2 mol%)None (NHC) K3​PO4​ THF/ H2​O 60> 90%Highly active Pd-NHC overcomes electronic deactivation[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. The inclusion of rigorous degassing prevents the oxidative degradation of electron-rich phosphine ligands ( PCy3​ ) and active Ni(0)/Pd(0) species, which is the primary failure mode in these couplings.

W S1 Step 1: Reagent Preparation S2 Step 2: Inert Atmosphere Setup S1->S2 S3 Step 3: Catalytic Reaction (60°C) S2->S3 S4 Step 4: Workup & Purification S3->S4

Standard experimental workflow for fluorosulfonate cross-coupling.

Protocol A: Nickel-Catalyzed Coupling (Optimal for Electron-Rich Substrates)

Adapted from the complementary reactivity studies of Ni and Pd systems[2].

Reagents:

  • 4-Methylphenyl fluorosulfonate: 0.3 mmol (1.0 equiv)

  • Aryl boronic acid: 0.6 mmol (2.0 equiv)

  • NiCl2​(PCy3​)2​ : 0.015 mmol (5 mol%)

  • PCy3​⋅HBF4​ : 0.03 mmol (10 mol%)

  • K3​PO4​ (anhydrous): 1.5 mmol (5.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed): 2.0 mL

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add NiCl2​(PCy3​)2​ , PCy3​⋅HBF4​ , K3​PO4​ , and the aryl boronic acid.

    • Causality: PCy3​⋅HBF4​ is used as an air-stable precursor to the electron-rich tricyclohexylphosphine ligand, which stabilizes the Ni intermediates and promotes transmetalation.

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Addition of Liquid Reagents: Via a gas-tight syringe, add 4-methylphenyl fluorosulfonate and anhydrous, sparged 1,4-dioxane.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Stir the reaction mixture at 60 °C in a pre-heated oil bath for 12 hours.

  • Quench and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated catalyst.

  • Analytics: Concentrate the filtrate in vacuo. Determine the crude yield via GC-FID or 1H -NMR using 1,3,5-trimethoxybenzene as an internal standard before proceeding to silica gel flash chromatography.

Protocol B: Pd-NHC Catalyzed Coupling (Aqueous & Mild)

For researchers preferring Palladium over Nickel, utilizing air-stable NHC dimers allows for ultra-low catalyst loading[3][4].

Reagents:

  • 4-Methylphenyl fluorosulfonate: 1.0 mmol (1.0 equiv)

  • Aryl boronic acid: 2.0 mmol (2.0 equiv)

  • [Pd(IPr)(μ−Cl)Cl]2​ : 0.002 mmol (0.20 mol%)

  • K3​PO4​ : 3.0 mmol (3.0 equiv)

  • THF / H2​O (2:1 v/v): 4.0 mL (0.25 M)

Step-by-Step Methodology:

  • Setup: In a 20 mL vial, combine 4-methylphenyl fluorosulfonate, aryl boronic acid, K3​PO4​ , and the [Pd(IPr)(μ−Cl)Cl]2​ precatalyst.

    • Causality: The Pd-NHC dimer is air- and moisture-stable, allowing this setup to be performed on the benchtop without a glovebox[3].

  • Solvent Addition: Add the THF/ H2​O co-solvent mixture.

    • Causality: The aqueous environment rapidly dissolves the phosphate base, accelerating the activation of the boronic acid to the reactive boronate species required for transmetalation.

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 60 °C for 12 hours. Biphasic reactions require high stirring rates to overcome mass transfer limitations.

  • Workup: Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate for purification.

Troubleshooting & Analytics

  • Incomplete Conversion: If unreacted 4-methylphenyl fluorosulfonate remains, the oxidative addition step is failing. Ensure the solvent is rigorously degassed (for Protocol A) to prevent catalyst poisoning. Alternatively, increase the reaction temperature to 80 °C.

  • Protodeboronation (Formation of Ar-H): If the boronic acid is consumed but the product is not formed, protodeboronation is occurring. Reduce the water content in the solvent system or switch to a less basic salt (e.g., K2​CO3​ instead of K3​PO4​ ).

  • Orthogonality in Complex Synthesis: Fluorosulfonates are stable to conditions that typically cleave other functional groups. They have been successfully utilized in on-DNA cross-coupling reactions for DNA-Encoded Libraries (DELs), proving their stability in highly dilute, aqueous environments[5][6].

References

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions RSC Advances[Link]

  • Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride ACS Catalysis[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable[Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C–O Cross-Coupling of Stable Phenolic Electrophiles The Journal of Organic Chemistry[Link]

  • DNA-Encoded Libraries: Aryl Fluorosulfonates as Versatile Electrophiles Enabling Facile On-DNA Suzuki, Sonogashira, and Buchwald Reactions Advanced Science / PubMed[Link]

Sources

Method

Application Note: p-Tolyl Fluorosulfonate as a Versatile Building Block in Polymer and Materials Science

Executive Summary & Mechanistic Rationale p-Tolyl fluorosulfonate (p-TFS) has rapidly transitioned from a niche chemical intermediate to a highly privileged electrophile in modern polymer and materials science[1]. Tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

p-Tolyl fluorosulfonate (p-TFS) has rapidly transitioned from a niche chemical intermediate to a highly privileged electrophile in modern polymer and materials science[1]. Traditionally, sulfur(VI) electrophiles such as sulfonyl chlorides were plagued by hydrolytic instability, leading to promiscuous reactivity and side products. In stark contrast, aryl fluorosulfates like p-TFS exhibit exceptional stability under neutral, acidic, and basic conditions[2].

This stability is rooted in the strong electronegativity and poor leaving-group ability of the fluoride ion in the absence of a specific activator. p-TFS remains inert until triggered by precise catalytic conditions—either via fluoride-mediated Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2] or transition-metal-catalyzed oxidative addition[3]. This "orthogonal" reactivity profile makes p-TFS an invaluable tool for synthesizing high-molecular-weight polysulfates, functionalizing polymer brushes, and developing advanced conjugated materials[4].

Application I: SuFEx Click Chemistry for Polymer Synthesis & Modification

SuFEx click chemistry relies on the highly selective exchange of the S(VI)-F bond with an incoming nucleophile, typically an aryl silyl ether. p-TFS serves as the quintessential model substrate for optimizing these reactions before scaling up to bis(aryl fluorosulfate) monomers for polymerization.

Causality & Experimental Design: The reaction between p-TFS and a silyl ether is thermodynamically driven by the formation of the incredibly strong Si–F bond (approx. 135 kcal/mol). However, the reaction requires a catalyst to overcome the kinetic barrier. An organic superbase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifluoride salt ([FHF]⁻) is used to activate the silyl ether, forming a transient hypervalent silicon intermediate. This weakens the Si–O bond, allowing the oxygen to attack the S(VI) center of p-TFS, subsequently ejecting the fluoride ion to form a highly stable sulfate linkage[2].

SuFEx_Pathway A p-Tolyl Fluorosulfonate (Ar-OSO2F) C Base/Fluoride Catalyst (e.g., DBU or [FHF]-) A->C Mixing B Aryl Silyl Ether (Ar'-OSiR3) B->C Mixing D Hypervalent Silicon Intermediate & Fluoride Ejection C->D Activation E Stable Sulfate Linkage (Ar-OSO2O-Ar') D->E S(VI)-O Bond Formation F Silyl Fluoride Byproduct (R3SiF) D->F Elimination

Figure 1: Mechanism of SuFEx click chemistry between p-TFS and aryl silyl ethers.

Protocol 1: SuFEx-Mediated Post-Polymerization Modification (PPM)

This protocol details the functionalization of a silyl-ether-bearing polymer backbone using p-TFS[4].

Materials:

  • Silyl-ether functionalized polymer

  • p-Tolyl fluorosulfonate (p-TFS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98% purity)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve the silyl-ether functionalized polymer in anhydrous DMF to achieve a concentration of 0.1 M relative to the reactive repeating units.

  • Electrophile Addition: Add p-TFS (1.2 equivalents per reactive silyl ether site) to the polymer solution. The mixture will remain unreactive at this stage due to the stability of the S(VI)-F bond.

  • Catalytic Trigger: Introduce DBU (10–20 mol% relative to p-TFS) dropwise via a microsyringe.

  • Reaction & Validation: Stir the reaction at room temperature for 12–24 hours. Self-Validating Step: The quantitative conversion can be tracked in real-time via the disappearance of the characteristic S–F stretching frequency (~820 cm⁻¹) in FTIR spectroscopy. The evolution of silyl fluoride gas confirms the forward thermodynamic drive.

  • Isolation: Terminate the reaction by precipitating the polymer mixture into an excess of cold methanol. Filter the functionalized polymer, wash with fresh methanol to remove residual DBU and unreacted p-TFS, and dry under vacuum at 40°C to a constant weight.

Application II: Transition-Metal Catalyzed Cross-Coupling

Beyond S(VI) click chemistry, the C–O bond of the fluorosulfonate group can be activated by transition metals. p-TFS acts as a highly effective pseudohalide, serving as a bench-stable, low-cost alternative to triflates (trifluoromethanesulfonates) in Suzuki-Miyaura cross-coupling reactions[3].

Causality & Experimental Design: The C–O bond in p-TFS is exceptionally strong. To facilitate the challenging oxidative addition into this bond, an electron-rich catalyst system is required. The combination of Pd(OAc)₂ and an electron-donating phosphine ligand like PPh₃ provides sufficient electron density to the Pd(0) center. Once oxidative addition occurs, transmetalation with an aryl boronic acid and subsequent reductive elimination yield the functionalized biaryl product, which is critical for synthesizing conjugated polymers and advanced materials[3].

Suzuki_Workflow Step1 Polymer/Monomer with p-TFS moiety Cat Pd or Ni Catalyst + Phosphine Ligand Step1->Cat Step2 Aryl Boronic Acid (Ar-B(OH)2) Step2->Cat OxAdd Oxidative Addition (C-O bond cleavage) Cat->OxAdd Trans Transmetalation OxAdd->Trans RedElim Reductive Elimination (C-C bond formation) Trans->RedElim RedElim->Cat Catalyst Regeneration Product Functionalized Material (Ar-Ar') RedElim->Product

Figure 2: Workflow for transition-metal catalyzed Suzuki cross-coupling of p-TFS.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of p-TFS

This protocol outlines the cross-coupling of p-TFS with aryl boronic acids to generate functionalized biaryl motifs[3].

Materials:

  • p-Tolyl fluorosulfonate (p-TFS)

  • Aryl boronic acid derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine p-TFS (1.0 eq), aryl boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (1.0 mol%) and PPh₃ (2.5 mol%) to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure N₂ three times. This step is critical to prevent the oxidation of the electron-rich PPh₃ ligand and the active Pd(0) species.

  • Solvent Addition: Inject a degassed mixture of Toluene and H₂O (10:1 v/v ratio) via syringe.

  • Reaction & Validation: Heat the mixture to 90°C for 12 hours. Self-Validating Step: The protocol is self-validating through visual cues; the initial reduction of Pd(II) to active Pd(0) is accompanied by a distinct color change (e.g., orange to pale yellow/brown). Complete consumption of the highly UV-active p-TFS can be unambiguously tracked via TLC (UV 254 nm) or HPLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized catalytic parameters for utilizing p-TFS in both SuFEx and cross-coupling methodologies, highlighting the mechanistic advantages of each system[1][3][5].

Reaction TypeCatalyst SystemSubstratesYield / ConversionKey Mechanistic Advantage
SuFEx Polymerization DBU (10–20 mol%)p-TFS + Aryl Silyl Ether>95%Metal-free, room temperature execution; driven by irreversible Si–F bond formation.
SuFEx PPM BEMP (10 mol%)p-TFS + Steric Silyl Ether>98%Overcomes steric hindrance via the strong basicity of the phosphazene base.
Suzuki Cross-Coupling Pd(OAc)₂ + PPh₃p-TFS + Aryl Boronic Acid100%High efficiency for electron-poor fluorosulfonates; broad functional group tolerance.
Suzuki Cross-Coupling NiCl₂(PCy₃)₂p-TFS + Aryl Boronic Acid96%Cost-effective first-row transition metal; ideal for electron-rich fluorosulfonates.

References

  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 4-methylphenyl fluorosulfonate synthesis

Welcome to the SuFEx Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 4-methylphenyl flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfonate).

The installation of the −SO2​F group via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the creation of stable, chemoselective electrophiles[1]. However, translating this from theory to a high-yielding physical experiment requires a strict understanding of reagent causality, base selection, and workup conditions.

I. Mechanistic Workflow & Reagent Selection

Historically, the synthesis of 4-methylphenyl fluorosulfonate relied on bubbling toxic sulfuryl fluoride ( SO2​F2​ ) gas into a solution of p-cresol and triethylamine[1]. Today, the paradigm has shifted toward shelf-stable, crystalline solid reagents like AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride) and SuFEx-IT derivatives[2],[3].

Understanding the causality of the reaction is critical: the reaction is not a simple SN​2 substitution. It requires the base to first deprotonate the p-cresol nucleophile[4], while simultaneously activating the S(VI) hub of the reagent to facilitate the rapid exchange of the leaving group for the phenoxide[2].

G A p-Cresol (Nucleophile) D S(VI) Transition State (Activated Hub) A->D Deprotonation B SuFEx Reagent (e.g., AISF) B->D SO2F Transfer C Base (e.g., DBU) C->D Catalysis E 4-Methylphenyl Fluorosulfonate D->E Leaving Group Departure

Fig 1: Mechanistic workflow of p-cresol fluorosulfonylation via SuFEx chemistry.

II. Quantitative Reagent Benchmarking

To improve your yield, you must select the reagent system that best matches your laboratory's infrastructure. Below is a comparative matrix of the validated SuFEx reagents for p-cresol.

Reagent SourcePhysical StateOptimal BaseSolventReaction TimeTypical YieldKey Byproduct / Limitation
SO2​F2​ GasTEA (2.0 eq) CH2​Cl2​ 2 - 12 h85 - 95%Requires specialized gas handling / pressure vessels.
AISF Crystalline SolidDBU (2.2 eq)THF10 min> 90%Acetaminophen derivative (easily removed via aqueous wash).
Desmethyl SuFEx-IT Crystalline SolidTEA (2.0 eq) CH3​CN 30 - 90 min78 - 91%Imidazolium salts (requires silica plug filtration).

III. Self-Validating Experimental Protocols

Do not blindly execute steps; use these self-validating protocols to ensure the chemical environment is optimized at every stage.

Protocol A: High-Yield Synthesis Using AISF (Recommended)

AISF is highly recommended due to its bench stability and rapid reaction kinetics at room temperature[5],[2].

  • Preparation: To a 1-dram vial equipped with a magnetic stir bar, add p-cresol (0.4 mmol, 1.0 equiv) and AISF (134 mg, 0.48 mmol, 1.2 equiv)[5].

  • Solvation: Add 2 mL of anhydrous Tetrahydrofuran (THF). Causality: THF ensures complete dissolution of the crystalline AISF, preventing biphasic reaction stalling.

  • Activation: Dropwise add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (132 µL, 0.88 mmol, 2.2 equiv) over 30 seconds[5].

    • Causality: 2.2 equivalents are strictly required. One equivalent deprotonates the p-cresol, the second neutralizes the acidic leaving group of AISF, and the 0.2 excess acts as a catalytic driver for the S(VI) exchange.

  • Validation (In-Process): Stir at room temperature for 10 minutes. Spot the mixture on a silica TLC plate (Hexanes/EtOAc). The complete disappearance of the p-cresol spot confirms the reaction has reached quantitative conversion.

  • Quench & Workup: Dilute the mixture with ethyl acetate. Wash twice with 0.5 N HCl (or KHSO4​ ) to protonate and remove the DBU and the AISF leaving group[5]. Wash once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis Using Desmethyl SuFEx-IT

If AISF is unavailable, Desmethyl SuFEx-IT is a highly efficient, SO2​F2​ -free alternative[3].

  • Preparation: Combine p-cresol (1.0 equiv) and Desmethyl SuFEx-IT (1.2 equiv) in a round-bottom flask.

  • Solvation: Suspend the reagents in anhydrous Acetonitrile ( CH3​CN ).

  • Activation: Add Triethylamine (TEA) (2.0 equiv) in a single portion.

  • Validation (In-Process): Stir at room temperature for 30–90 minutes[3]. The solution will turn homogeneous as the imidazolium salt reacts.

  • Workup: Evaporate the solvent directly. Because the byproduct is an imidazolium salt, aqueous washing can sometimes cause emulsions. Instead, directly load the crude residue onto a short silica gel plug and elute with 5-20% EtOAc in Hexanes to isolate the pure 4-methylphenyl fluorosulfonate.

IV. Troubleshooting Guide & FAQs

G Start Yield < 80% Q1 Is p-cresol fully consumed on TLC? Start->Q1 Yes1 Product Loss: Check workup pH. Avoid strong base. Q1->Yes1 Yes No1 Incomplete Conversion Q1->No1 No Q2 Which reagent? No1->Q2 AISF AISF: Ensure 2.2 eq DBU. Use anhydrous THF. Q2->AISF AISF Gas SO2F2: Increase pressure or use ex situ SDI. Q2->Gas SO2F2

Fig 2: Troubleshooting decision tree for optimizing fluorosulfonate yield.

Q1: I am using AISF, but my yield is stuck at 50-60%. What is causing the incomplete conversion? Answer: The most common failure point with AISF is insufficient base. Because the leaving group of AISF ([4-(acetylamino)phenyl]imidodisulfuryl) is acidic, it will immediately quench one equivalent of your base[5]. If you only use 1.0 to 1.5 equivalents of DBU, the reaction will stall exactly at 50% conversion. You must use ≥2.2 equivalents of DBU to ensure the p-cresol remains deprotonated and the S(VI) exchange goes to completion[5].

Q2: Can I use Triethylamine (TEA) instead of DBU when using AISF? Answer: It is highly discouraged. While TEA works excellently for SO2​F2​ gas and SuFEx-IT[3],[1], AISF specifically requires the stronger amidine base DBU to efficiently drive the cleavage of the N-S bond in the reagent[5]. Substituting TEA for DBU in an AISF protocol will result in sluggish kinetics and poor yields.

Q3: My TLC shows complete conversion, but my isolated yield is low after the aqueous workup. Why? Answer: While aryl fluorosulfonates are celebrated for their stability (resisting reduction, oxidation, and mild nucleophiles)[1], they are still susceptible to hydrolysis under highly basic aqueous conditions. If you are quenching your reaction with NaOH or Na2​CO3​ , you are likely hydrolyzing the product back into p-cresol. Always quench SuFEx reactions with a mild acid (e.g., 0.5 N HCl or KHSO4​ ) to neutralize the DBU/TEA, followed by a neutral brine wash[5].

Q4: I want to use SO2​F2​ gas for cost reasons, but I don't have a pressurized reactor. Can I still achieve high yields? Answer: Yes. You can utilize an ex situ generation method. By reacting 1,1′-sulfonyldiimidazole (SDI) with a fluoride source in a two-chamber reactor, you can generate SO2​F2​ gas on-demand, which diffuses into the adjacent chamber containing your p-cresol and base[2]. This mimics pressurized conditions without the need for specialized gas cylinders, safely pushing the yield above 90%.

V. References

  • Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent Source: The Journal of Organic Chemistry - ACS Publications URL:

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Source: Thieme Connect URL:

  • p-Cresol Source: Wikipedia URL:

  • AISF: A Solid Alternative to Sulfuryl Fluoride Gas Source: Sigma-Aldrich URL:

  • Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides Source: Organic Letters - ACS Publications URL:

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in SuFEx Reactions with 4-Methylphenyl Fluorosulfonate

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-methylphenyl fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate) in their synthetic workflows and encountering challenges with reaction efficiency. As a robust and increasingly vital tool in molecular assembly, understanding the nuances of SuFEx is critical for success.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues leading to low conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SuFEx reaction with 4-methylphenyl fluorosulfonate and a primary/secondary amine is showing low to no conversion. What are the most likely causes?

Low conversion in SuFEx reactions is a common hurdle. The root cause often lies in one of several key areas: catalyst inefficiency, nucleophile reactivity, reagent quality, or reaction conditions.

  • Inadequate Catalyst Activation: The S-F bond in aryl fluorosulfonates like 4-methylphenyl fluorosulfonate is remarkably stable and requires a catalyst to facilitate its exchange with a nucleophile.[2][3] The choice and concentration of the base catalyst are paramount.

    • Causality: The base's role is to deprotonate the amine nucleophile, significantly increasing its nucleophilicity and lowering the energy barrier for the S-F exchange, which typically proceeds via an SN2-type mechanism.[4][5][6] Insufficiently basic catalysts will fail to generate enough of the activated nucleophile, leading to a sluggish or stalled reaction.

    • Troubleshooting:

      • Switch to a Stronger Base: If you are using a mild base like triethylamine (Et3N), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base.[2][7] The general order of catalyst reactivity follows their pKaH values: guanidines > amidines > amines.[2]

      • Optimize Catalyst Loading: For reactions with aryl fluorosulfonates, DBU is often required at higher loadings (10–30 mol%).[2][8] If using BTMG, especially in the "Accelerated SuFEx" protocol with an additive like hexamethyldisilazane (HMDS), catalyst loading can often be reduced to 1-5 mol%.[3][7]

  • Poor Nucleophile Reactivity: The electronic and steric properties of your amine can dramatically affect the reaction rate.

    • Causality: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly. Sterically hindered amines will also struggle to approach the sterically demanding sulfur(VI) center.

    • Troubleshooting:

      • Increase Reaction Temperature: For less reactive nucleophiles, gently increasing the reaction temperature can provide the necessary activation energy.[8] However, monitor for potential side reactions or degradation.

      • Consider Silylation: For amine nucleophiles, in-situ silylation can sometimes enhance reactivity by a different mechanism, though this is more common for phenols.[8][9]

  • Reagent Quality and Purity: The purity of your 4-methylphenyl fluorosulfonate and other reagents is critical.

    • Causality: 4-Methylphenyl fluorosulfate is susceptible to hydrolysis in the presence of moisture, which will consume the starting material and reduce yield.[10] Contaminants in your amine or solvent can also interfere with the catalyst.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

      • Verify Reagent Purity: If possible, verify the purity of your 4-methylphenyl fluorosulfate by NMR or other analytical techniques. If it has been stored for a long time, consider re-purifying or synthesizing it fresh.[10]

  • Solvent Effects: The choice of solvent can impact reaction rates and solubility.

    • Causality: The solvent must be able to dissolve all reactants and not interfere with the reaction.

    • Troubleshooting:

      • Solvent Selection: Acetonitrile is a commonly used and effective solvent for many SuFEx reactions.[8][11] In some cases, "on-water" conditions have been shown to accelerate the reaction rate.[2]

Q2: I'm attempting a SuFEx reaction between 4-methylphenyl fluorosulfate and a phenol, but the conversion is poor. What's different about this reaction?

While the core principles are similar to reactions with amines, using phenols as nucleophiles introduces a different set of considerations, primarily centered on the activation of the hydroxyl group.

  • Inefficient Phenol Activation: The hydroxyl proton of a phenol is less acidic than the proton of an ammonium ion, making its deprotonation and subsequent activation crucial.

    • Causality: The reaction proceeds through a phenolate anion, which is a much stronger nucleophile than the neutral phenol. Incomplete deprotonation by the base is a common cause of low conversion.

    • Troubleshooting:

      • Silylation of Phenols: A highly effective strategy is to first convert the phenol to its corresponding silyl ether (e.g., using HMDS).[8] The SuFEx reaction can then proceed with the silyl ether, often under milder conditions.

      • "Accelerated SuFEx" Protocol: For direct coupling of phenols, the combination of a strong guanidine base like BTMG with HMDS is highly recommended.[3][7] HMDS acts as a fluoride scavenger, driving the reaction forward.[12] This protocol can dramatically shorten reaction times from hours to minutes.[3]

Q3: My reaction seems to start but then stalls before reaching completion. What could be causing this?

A stalling reaction often points to catalyst deactivation or the generation of an inhibitory byproduct.

  • Catalyst Deactivation: The strong bases used in SuFEx can be sensitive to certain conditions.

    • Causality: Hydrolysis of the catalyst (e.g., DBU) by trace amounts of water can occur, reducing its effective concentration over time.[7] The fluoride ion (F-) generated as a byproduct can also interact with the catalyst or other species in the reaction mixture.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Re-emphasizing the need for dry solvents and reagents is crucial.

      • Use of a Fluoride Trap: As mentioned, additives like HMDS in the "Accelerated SuFEx" protocol can sequester the fluoride byproduct, preventing it from interfering with the reaction.[12][13]

Visualizing the Troubleshooting Process

The following workflow diagram outlines a logical approach to troubleshooting low conversion in your SuFEx reaction.

SuFEx_Troubleshooting start Low Conversion Observed check_catalyst 1. Review Catalyst System start->check_catalyst check_nucleophile 2. Assess Nucleophile Reactivity start->check_nucleophile check_reagents 3. Verify Reagent Quality start->check_reagents check_conditions 4. Evaluate Reaction Conditions start->check_conditions sub_catalyst_base Using weak base (e.g., Et3N)? check_catalyst->sub_catalyst_base Base Choice sub_catalyst_loading Catalyst loading too low? check_catalyst->sub_catalyst_loading Concentration sub_nucleophile_sterics Sterically hindered or alectron-deficient amine/phenol? check_nucleophile->sub_nucleophile_sterics sub_reagents_moisture Moisture contamination possible? check_reagents->sub_reagents_moisture sub_reagents_purity Purity of fluorosulfonate confirmed? check_reagents->sub_reagents_purity sub_conditions_temp Reaction at room temperature? check_conditions->sub_conditions_temp sub_conditions_solvent Solvent appropriate? check_conditions->sub_conditions_solvent solution_stronger_base Action: Switch to DBU or BTMG sub_catalyst_base->solution_stronger_base solution_increase_loading Action: Increase catalyst loading (10-30% for DBU) sub_catalyst_loading->solution_increase_loading solution_increase_temp Action: Increase temperature sub_nucleophile_sterics->solution_increase_temp solution_silylate Action (for phenols): Use Accelerated SuFEx (BTMG/HMDS) sub_nucleophile_sterics->solution_silylate solution_anhydrous Action: Use anhydrous solvents & inert atmosphere sub_reagents_moisture->solution_anhydrous solution_purify Action: Purify or resynthesize 4-methylphenyl fluorosulfate sub_reagents_purity->solution_purify sub_conditions_temp->solution_increase_temp solution_acetonitrile Action: Ensure solvent is suitable (e.g., Acetonitrile) sub_conditions_solvent->solution_acetonitrile end_node Conversion Improved solution_stronger_base->end_node solution_increase_loading->end_node solution_increase_temp->end_node solution_silylate->end_node solution_anhydrous->end_node solution_purify->end_node solution_acetonitrile->end_node

Caption: A logical workflow for troubleshooting low SuFEx conversion.

Core SuFEx Reaction Mechanism

Understanding the underlying mechanism is key to effective troubleshooting. The base-catalyzed SuFEx reaction of an aryl fluorosulfate with a nucleophile (in this case, an amine) is generally accepted to proceed as follows:

SuFEx_Mechanism R_NH2 R-NH₂ (Amine) R_NH_minus R-NH⁻ (Activated Nucleophile) R_NH2->R_NH_minus Deprotonation Base Base (e.g., DBU) Base_H Base-H⁺ Aryl_SO2F Ar-O-SO₂-F (4-Methylphenyl Fluorosulfonate) Transition_State [Transition State]‡ Aryl_SO2F->Transition_State R_NH_minus->Transition_State Nucleophilic Attack (SN2-type) Product Ar-O-SO₂-NH-R (Product) Transition_State->Product F_minus F⁻ Transition_State->F_minus Fluoride leaving group

Caption: Base-catalyzed SuFEx mechanism with an amine nucleophile.

Recommended Protocols

To provide a practical starting point, here are two validated protocols.

Protocol 1: General SuFEx with an Amine Nucleophile

This protocol is a robust starting point for the reaction of 4-methylphenyl fluorosulfonate with a primary or secondary amine.

Materials:

  • 4-methylphenyl fluorosulfate (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile.

  • Dissolve the amine in anhydrous acetonitrile.

  • Add DBU to the solution and stir for 5 minutes at room temperature.

  • Add a solution of 4-methylphenyl fluorosulfate in anhydrous acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the DBU.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Accelerated SuFEx with a Phenol Nucleophile

This protocol is highly effective for the rapid coupling of phenols.[3][7]

Materials:

  • 4-methylphenyl fluorosulfate (1.1 equiv)

  • Phenol nucleophile (1.0 equiv)

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.02-0.05 equiv)

  • Hexamethyldisilazane (HMDS) (1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the phenol nucleophile.

  • Dissolve the phenol in anhydrous acetonitrile.

  • Add BTMG to the solution.

  • Add HMDS to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Add a solution of 4-methylphenyl fluorosulfate in anhydrous acetonitrile.

  • Stir the reaction at room temperature. The reaction is often complete within 15-30 minutes. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Summary of Key Troubleshooting Parameters

ParameterCommon IssueRecommended ActionRationale
Catalyst Base is too weak (e.g., Et₃N)Switch to a stronger base (DBU, BTMG).[2][7]Increases nucleophilicity of the reacting partner by facilitating deprotonation.[4][6]
Insufficient catalyst loadingIncrease loading (e.g., 10-30 mol% for DBU).[2]Ensures a sufficient concentration of the activated nucleophile is present.
Nucleophile Electron-deficient or sterically hinderedIncrease reaction temperature.[8]Provides additional energy to overcome the activation barrier.
Phenol nucleophileUse "Accelerated SuFEx" (BTMG/HMDS).[3][7]HMDS acts as a fluoride scavenger and promotes the reaction.[12]
Reagents Moisture contaminationUse anhydrous solvents and an inert atmosphere.[10]Prevents hydrolysis of the fluorosulfate and deactivation of the catalyst.
Impure 4-methylphenyl fluorosulfatePurify or resynthesize the reagent.Ensures the starting material is reactive and free of inhibitors.
Solvent Poor solubility or reactivityUse a suitable solvent like acetonitrile.[11]Ensures all components are in solution and facilitates the reaction.

By systematically evaluating these parameters, you can effectively diagnose and resolve issues of low conversion in your SuFEx reactions, unlocking the full potential of this powerful click chemistry tool.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Luy, J.-N., & Tonner, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega, 5(48), 30995–31002. [Link]

  • Ball, N. D. (2023). Sulfur fluoride exchange. Nature Methods. [Link]

  • Meng, G., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(4), nwad034. [Link]

  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Liu, Z., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society, 140(8), 2919–2925. [Link]

  • Zheng, Q., et al. (2021). Sulfur [¹⁸F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. bioRxiv. [Link]

  • Luy, J.-N., & Tonner, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ChemRxiv. [Link]

  • Luy, J.-N., & Tonner, R. (2020). Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. ACS Omega. [Link]

  • Zheng, Q., et al. (2020). Click Chemistry Expedited Radiosynthesis: Sulfur [¹⁸F]fluoride Exchange of Aryl Fluorosulfates. ChemRxiv. [Link]

  • Moses, J. E., et al. (2024). Modular synthesis of functional libraries by accelerated SuFEx click chemistry. Chemical Science, 15(1), 147-155. [Link]

  • Moses, J. E., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. bioRxiv. [Link]

  • Veryser, C., et al. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, 19(19), 5244–5247. [Link]

  • Bull, J. A., et al. (2023). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. [Link]

  • Ball, N. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 26(48), 9867–9902. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of fluorosulfates. Organic Chemistry Portal. [Link]

  • Bull, J. A., et al. (2024). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Neumaier, B., et al. (2024). Desmethyl SuFEx-IT: SO₂F₂-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry, 89(6), 3821–3833. [Link]

  • Ball, N. D., et al. (2023). Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. Chemical Science, 14(4), 939-944. [Link]

  • Neumaier, B., et al. (2024). Desmethyl SuFEx-IT: SO₂F₂-Free Synthesis and Evaluation as a Fluorosulfurylating Agent. The Journal of Organic Chemistry. [Link]

  • Ball, N. D., et al. (2023). Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. Chemical Science. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Methylphenyl Fluorosulfonate Cross-Coupling

Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals utilizing 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate) as an electrophilic partner...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. This guide is designed for researchers and drug development professionals utilizing 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate) as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions.

By transitioning from traditional aryl halides and triflates to aryl fluorosulfates, chemists gain the advantage of highly stable, cost-effective, and easily synthesized SuFEx (Sulfur Fluoride Exchange) reagents . However, optimizing the catalyst loading is critical to balancing reaction kinetics against unwanted side reactions.

Mechanistic Background: The Causality of Catalyst Loading

To optimize catalyst loading, one must first understand the electronic causality governing the reaction. The fluorosulfate group (–OSO₂F) is a robust pseudohalide. In the catalytic cycle, the cleavage of the C–O bond via oxidative addition by a Palladium(0) or Nickel(0) species is typically the rate-determining step .

The Electronic Effect of the p-Methyl Group: The para-methyl group on 4-methylphenyl fluorosulfonate is electron-donating via hyperconjugation (+I and +M effects). This increases the electron density on the aromatic ring, strengthening the C–O bond and raising the activation energy required for oxidative addition compared to electron-deficient analogs (e.g., 4-nitrophenyl fluorosulfate).

  • If catalyst loading is too low (<0.5 mol%): The reaction stalls at the oxidative addition step, leading to incomplete conversion.

  • If catalyst loading is too high (>3.0 mol%): The excess active Pd(0) accelerates off-target pathways, most notably the oxidative homocoupling of the boronic acid partner (forming biphenyl byproducts) or protodeboronation.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + 4-Methylphenyl-OSO2F PdII Ar-Pd(II)-OSO2F Intermediate OA->PdII TM Transmetalation (Base Mediated) PdII->TM + Ar'-B(OH)2 / Base PdII_2 Ar-Pd(II)-Ar' Intermediate TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RE->Product

Catalytic cycle of Suzuki-Miyaura coupling with 4-methylphenyl fluorosulfonate.

Standard Operating Procedure (SOP): Self-Validating Suzuki-Miyaura Protocol

This protocol describes a ligand-free, water-based Suzuki-Miyaura coupling, adapted from the foundational methodology by Sharpless and Jiang . It is designed as a self-validating system with built-in analytical checkpoints.

Reagents Required:

  • 4-Methylphenyl fluorosulfonate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (1.0 mol% standard loading)

  • Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-methylphenyl fluorosulfonate (190 mg, 1.0 mmol) and phenylboronic acid (183 mg, 1.5 mmol).

  • Catalyst Introduction: Add exactly 2.2 mg of Pd(OAc)₂ (1.0 mol%). Causality Note: Weighing the catalyst accurately is paramount. Over-loading will trigger boronic acid homocoupling.

  • Solvent and Base Addition: Add 3.0 mL of deionized water followed by Et₃N (418 µL, 3.0 mmol).

  • Reaction Initiation: Seal the tube and stir vigorously (800 rpm) at room temperature (25 °C) under an air atmosphere. The Et₃N serves a dual purpose: neutralizing the fluorosulfonic acid byproduct and reducing Pd(II) to the active Pd(0) nanoparticles.

  • Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot. Extract with 100 µL of Ethyl Acetate (EtOAc) and analyze the organic layer via GC-MS or TLC.

    • Self-Validation: If unreacted 4-methylphenyl fluorosulfonate is >50%, the oxidative addition is sluggish. Proceed to the Troubleshooting Guide. If <10%, the 1.0 mol% loading is optimal.

  • Workup: After 12 hours, extract the aqueous mixture with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate 4-methylbiphenyl.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between Pd(OAc)₂ loading, conversion rates, and byproduct formation for the coupling of 4-methylphenyl fluorosulfonate.

Catalyst Loading (Pd mol%)Ligand SystemTime (h)Target Conversion (%)Homocoupling Byproduct (%)Diagnostic Recommendation
0.5% Ligand-free2445%< 1%Sub-optimal. Insufficient Pd(0) to overcome the +I effect of the p-methyl group.
1.0% Ligand-free12> 95%2%Optimal baseline. Balances high yield with minimal side reactions.
3.0% Ligand-free6> 98%8%Marginally faster, but requires stricter degassing to prevent homocoupling.
5.0% Ligand-free4> 99%18%Too high. Excess Pd catalyzes oxidative dimerization of the boronic acid.
1.0% XPhos (2 mol%)6> 99%3%Excellent alternative for sterically hindered or highly electron-rich derivatives.

Diagnostics & Troubleshooting Guide

Troubleshooting Start Analyze Reaction Outcome Incomplete Incomplete Conversion Start->Incomplete Homocoupling High Homocoupling Start->Homocoupling Success Optimal Yield (>90%) Start->Success Act1 Increase Pd loading (1% -> 2%) Incomplete->Act1 Act2 Use electron-rich ligand (XPhos) Incomplete->Act2 Act3 Decrease Pd loading (5% -> 1%) Homocoupling->Act3 Act4 Degas solvent thoroughly Homocoupling->Act4

Troubleshooting logic tree for optimizing catalyst loading and reaction conditions.

Q: My reaction stalls at 40% conversion. Should I blindly increase the catalyst loading? A: Do not increase loading immediately. First, verify the integrity of your base. If the Et₃N has degraded or evaporated, Pd(II) will not reduce to Pd(0), halting oxidative addition. If the base is intact, the electron-donating p-methyl group is likely hindering the reaction. Increase the Pd(OAc)₂ loading incrementally to 2.0 mol%, or introduce an electron-rich phosphine ligand (e.g., XPhos) to accelerate oxidative addition .

Q: I am seeing a massive peak for biphenyl (homocoupling) in my GC-MS. How do I suppress this? A: High homocoupling is a direct symptom of excess active catalyst in the presence of oxygen. When catalyst loading exceeds 3.0 mol%, the excess Pd(0) reacts with dissolved O₂ to oxidatively dimerize the phenylboronic acid. Fix: Reduce catalyst loading back to 1.0 mol%. If you must use higher loading for a difficult substrate, you must thoroughly degas your water/solvent via the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to base addition.

Q: Can I apply this exact catalyst loading to Sonogashira couplings with 4-methylphenyl fluorosulfonate? A: Not exactly. Sonogashira couplings with aryl fluorosulfates typically require slightly higher catalyst loadings (e.g., 2 mol% Pd) and specific catalyst systems like DPPF/[Pd(cinnamyl)Cl]₂ to prevent alkyne homocoupling (Glaser coupling) without needing a copper co-catalyst .

Frequently Asked Questions (FAQs)

Q: How does the reactivity of the –OSO₂F group compare to traditional leaving groups? A: The general reactivity trend for palladium-catalyzed cross-coupling is: I > Br > OTf ≈ OSO₂F ≫ Cl . Aryl fluorosulfates offer reactivity nearly identical to triflates but boast significantly higher chemical stability and lower synthesis costs .

Q: Why is water used as the solvent in the ligand-free protocol? A: Water is critical for the ligand-free system. It perfectly dissolves the Et₃N base and the boronic acid, creating a highly polar environment that stabilizes the transient Pd(0) nanoparticles formed in situ. Using non-polar solvents without ligands will cause the palladium to rapidly aggregate into inactive "palladium black," crashing out of the solution and killing the reaction.

Q: Is it necessary to synthesize 4-methylphenyl fluorosulfonate freshly before use? A: No. Unlike aryl triflates, which hydrolyze easily on the benchtop, aryl fluorosulfates are exceptionally stable to moisture and oxygen. You can synthesize them in bulk via SuFEx chemistry, store them at room temperature, and use them months later without adjusting your catalyst loading calculations.

References

  • Sharpless, K. B., Jiang, B., et al. "Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates." Organic Letters, 2015. URL:[Link]

  • Saraswat, S. K., et al. "Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions." RSC Advances, 2023. URL:[Link]

  • Morrison, K. M., et al. "Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates." Organic Letters, 2025. URL:[Link]

Optimization

SuFEx Reagent Support Center: Preventing Hydrolysis of 4-Methylphenyl Fluorosulfonate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in sulfur(VI) fluoride exchange (SuFEx) chemistry, I frequently consult with researchers facing unexpected reagent degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in sulfur(VI) fluoride exchange (SuFEx) chemistry, I frequently consult with researchers facing unexpected reagent degradation. 4-Methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate) is a highly versatile and widely used SuFEx hub. While the Sharpless laboratory has famously demonstrated that aryl fluorosulfates are vastly more stable than their chlorosulfate counterparts[1], they are not strictly invincible.

This guide provides a deep dive into the causality of S(VI)-F bond degradation, offering self-validating protocols and field-proven insights to ensure your reagents maintain peak reactivity for late-stage functionalization and chemical biology applications.

Mechanistic Insights: The Causality of Hydrolysis

The remarkable stability of aryl fluorosulfates stems from the ameliorated electrophilicity of the sulfur atom, which benefits from oxygen-mediated resonance stabilization[2]. Consequently, the S(VI)-F bond is generally inert to neutral water and resists hydrolysis over 24 hours at pH 7.5[3].

However, degradation is primarily driven by base-catalyzed hydrolysis . When exposed to alkaline conditions or trace moisture combined with basic impurities (e.g., residual amines in solvents or alkaline glass surfaces), the hydroxide ion attacks the S(VI) center. This irreversible cleavage yields p-cresol, sulfate, and fluoride ions[4]. In a storage environment, the generation of hydrofluoric acid from this process can etch standard glassware, releasing more alkaline silicates and creating an auto-catalytic degradation loop.

G Reagent 4-Methylphenyl Fluorosulfonate Moisture Trace Moisture & Basic Impurities Reagent->Moisture Improper Handling Storage Optimal Storage: Argon Purge + Desiccator Reagent->Storage Standard Protocol Cleavage S(VI)-F Bond Hydrolysis Moisture->Cleavage Catalysis Products Degradation Products: p-Cresol + F⁻ + SO₄²⁻ Cleavage->Products Irreversible Storage->Reagent Maintains Integrity

Workflow of 4-methylphenyl fluorosulfonate hydrolysis and prevention strategies.

Quantitative Data: Hydrolytic Stability Profile

To contextualize the storage requirements, the following table summarizes the kinetic stability of aryl fluorosulfates across different aqueous environments[4],[2].

Environmental ConditionpH LevelObserved Stability / Degradation RateCausality / Mechanism
Physiological Buffer 7.4Stable for >1 weekResonance stabilization protects the S(VI) center from weak nucleophiles.
Mildly Basic Buffer 10.0~10% hydrolysis after 24 hoursIncreased OH⁻ concentration initiates slow nucleophilic attack on sulfur.
Strong Base (0.025 M NaOH) >12.0Rapid degradation (t½ = 20 min)High OH⁻ concentration forces rapid S-F bond cleavage.
Nucleophilic Amino Acids 7.4~10% hydrolysis after 48h (Lysine/GSH)Primary amines/thiols can slowly activate the S-F bond via hydrogen bonding.
Frequently Asked Questions (FAQs)

Q1: The literature states aryl fluorosulfates are "remarkably stable." Why is my batch degrading in the freezer? A1: While aryl fluorosulfates are exceptionally stable compared to sulfonyl chlorides[5], "stable" is a relative term. Condensation is the primary culprit. If a cold vial is opened before reaching room temperature, atmospheric moisture condenses inside the container. Over months, this trace water, especially if interacting with slightly alkaline glass, will slowly hydrolyze the reagent.

Q2: Can I store 4-methylphenyl fluorosulfonate as a stock solution to save time? A2: It is highly discouraged to store it as a stock solution in hygroscopic solvents like DMSO or DMF for extended periods. DMF can slowly degrade to release dimethylamine, a base that will rapidly catalyze the hydrolysis of your fluorosulfate. Always store the reagent neat (undiluted).

Q3: Does the choice of storage vial matter? A3: Yes. Because the degradation products include fluoride ions, prolonged hydrolysis can etch standard borosilicate glass. For long-term storage of bulk quantities, high-density polyethylene (HDPE) or PTFE-lined amber glass vials are strongly recommended to prevent silicate leaching.

Troubleshooting Guide: SuFEx Reaction Failures

Issue: Low yield of the desired SuFEx product, accompanied by a strong odor of p-cresol and high recovery of p-cresol on TLC/LCMS.

  • Root Cause: The 4-methylphenyl fluorosulfonate has pre-hydrolyzed during storage, meaning you are adding p-cresol to your reaction instead of the active electrophile. Alternatively, your SuFEx reaction conditions are too basic (e.g., using excessive DBU with wet solvents), favoring competitive hydrolysis over the desired click reaction.

  • Solution:

    • Validate the integrity of your reagent using Protocol 2 before proceeding.

    • Ensure your reaction solvents are strictly anhydrous.

    • If using DBU or BEMP as a catalyst, titrate the equivalents carefully; excess base in the presence of trace water will destroy the fluorosulfate.

Experimental Protocols

To ensure a self-validating system in your laboratory, implement the following methodologies.

Protocol 1: Anhydrous Storage and Aliquoting Workflow

Objective: Prevent moisture ingress and establish a reliable long-term storage environment.

  • Equilibration: Before opening a refrigerated or frozen vial of 4-methylphenyl fluorosulfonate, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold inner walls of the vial.

  • Aliquoting: Inside a nitrogen or argon-filled glovebag (or using standard Schlenk techniques), transfer the required working amounts into smaller, single-use PTFE-lined vials.

  • Purging: Gently purge the headspace of the master vial with a stream of dry Argon for 10 seconds before capping.

  • Sealing: Wrap the cap tightly with Parafilm and store the master vial in a secondary container filled with indicating Drierite (calcium sulfate) at 4°C.

Protocol 2: ¹⁹F NMR-Based Purity and Stability Assay

Objective: Quantitatively validate the integrity of the S(VI)-F bond prior to a critical experiment.

  • Sample Preparation: Dissolve 5–10 mg of the suspected 4-methylphenyl fluorosulfonate in 0.5 mL of anhydrous CDCl₃ or CD₃CN.

  • Internal Standard (Optional): Add a known quantity of fluorobenzene as an internal standard for quantitative integration.

  • Acquisition: Acquire a ¹⁹F NMR spectrum (typically at 376 MHz for a 400 MHz spectrometer).

  • Data Interpretation:

    • Intact Reagent: You will observe a sharp, distinct singlet at approximately +37 ppm (referenced to CFCl₃), which is characteristic of the aryl fluorosulfate group.

    • Degradation: If the S-F bond has hydrolyzed, this peak will diminish or disappear entirely. The presence of upstream signals (around -120 to -160 ppm) may indicate the presence of free fluoride or hydrofluoric acid complexes.

  • Action: If the +37 ppm signal integrates to <95% relative to historical baselines, discard the batch, as the resulting p-cresol contamination will poison sensitive SuFEx cross-coupling reactions.

References
  • A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. nih.gov.[Link]

  • A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans. acs.org.[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. nih.gov.[Link]

  • Emerging Utility of Fluorosulfate Chemical Probes. acs.org.[Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. amazonaws.com.[Link]

Sources

Troubleshooting

Solvent effects on the reactivity of 4-methylphenyl fluorosulfonate

Welcome to the SuFEx Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-methylphenyl fluorosulfonate (also known as p-tolyl fluorosulfate).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Aryl fluorosulfates are highly stable electrophiles, but their reactivity is heavily dictated by electronic effects (the electron-donating p-methyl group reduces electrophilicity) and the surrounding solvent microenvironment. This center provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to optimize your cross-coupling and click chemistry workflows.

Section 1: Core Concepts & FAQs

Q: Why is 4-methylphenyl fluorosulfonate generally inert, and how does solvent choice activate it? A: Aryl fluorosulfates (ArOSO₂F) are significantly more stable than their aryl sulfonyl fluoride (ArSO₂F) counterparts, exhibiting a relative reaction rate ( krel​ ) of approximately 0.035[1]. The p-methyl group further decreases the electrophilicity of the sulfur(VI) center through electron donation. Consequently, 4-methylphenyl fluorosulfonate remains largely unreactive toward hydrolysis or nucleophilic attack under neutral physiological conditions[2].

Activation requires either a transition metal catalyst (for C-C/C-N cross-coupling) or a strong base (like DBU or BEMP for SuFEx). The solvent dictates the stabilization of the transition state. Polar aprotic solvents (e.g., Acetonitrile (MeCN), DMF) are critical because they solvate the cationic counterions of the base (e.g., Cs⁺ from Cs₂CO₃), leaving the nucleophile or the fluoride anion "naked" and highly reactive. Protic solvents often hydrogen-bond with the nucleophile, dampening reactivity, though they can be utilized in specific water-tolerant Pd-catalyzed Suzuki couplings[3].

Q: How do solvent properties influence the SuFEx catalytic cycle and fluoride displacement? A: In SuFEx click chemistry, the displacement of the fluoride anion from the S(VI) center is the rate-limiting step. The transition state involves a highly polarized S-F bond. Solvents with high dielectric constants (like MeCN, ϵ=37.5 ) stabilize this polar transition state without deactivating the incoming nucleophile. In biological systems, this "solvent" effect is mimicked by the protein microenvironment; specific hydrogen-bonding networks (e.g., juxtaposed arginine or tyrosine residues) extract and transport the departing fluoride, drastically lowering the kinetic barrier[1][2].

Section 2: Troubleshooting Guide

Issue: Low Conversion Rates in C-N or C-C Cross-Coupling Q: My cross-coupling reaction with 4-methylphenyl fluorosulfonate stalls at <20% conversion. How do I fix this? A: The electron-rich nature of the p-tolyl group makes the oxidative addition step of the Pd-catalyst more difficult compared to electron-poor aryl fluorosulfates[3].

  • Causality: Non-polar solvents (like toluene) fail to adequately stabilize the polarized transition states of the oxidative addition.

  • Solution: Switch the solvent to MeCN or DMF. Literature demonstrates that for C-N couplings of aryl fluorosulfates, MeCN combined with Cs₂CO₃ yields optimal kinetics[3]. For Sonogashira couplings, using DMF with DPPF ligands and CsF as an additive significantly improves the reactivity of electron-rich substrates[4].

Issue: Unwanted Hydrolysis or Side Reactions Q: I am observing degradation of the fluorosulfate group before the desired click reaction occurs. Is the solvent to blame? A: Aryl fluorosulfates are typically resistant to hydrolysis[2]. If degradation occurs, it is likely due to a combination of a highly basic aqueous environment or trace impurities in the solvent.

  • Causality: While water can be used in some Pd-catalyzed reactions[3], prolonged exposure to strong hydroxide bases in protic solvents will eventually hydrolyze the S-F bond.

  • Solution: Ensure your polar aprotic solvents (MeCN, DMF) are strictly anhydrous by using molecular sieves. If utilizing a biphasic system or water as a green solvent, buffer the pH and limit reaction times.

Issue: Poor Solubility of Catalysts/Reagents Q: My base (e.g., K₃PO₄ or Cs₂CO₃) is completely insoluble in the chosen solvent, leading to erratic reaction kinetics. A: Heterogeneous reactions depend heavily on the surface area and partial solubility of the base.

  • Causality: Solvents like THF or 1,4-dioxane have lower dielectric constants, leading to poor solvation of inorganic salts.

  • Solution: Transition to a solvent blend (e.g., THF/Water if the catalyst tolerates it) or switch entirely to MeCN. Alternatively, add a phase-transfer catalyst (e.g., 18-crown-6 for K⁺ salts) to shuttle the base into the organic phase.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Standard SuFEx Reaction of 4-Methylphenyl Fluorosulfonate with Phenols/Amines

Objective: Achieve >95% conversion to the corresponding diaryl sulfate or sulfamate.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve 4-methylphenyl fluorosulfonate (1.0 mmol) and the nucleophile (1.1 mmol) in anhydrous MeCN (5.0 mL).

  • Catalyst Addition: Add DBU (0.2 mmol, 20 mol%).

    • Self-Validation Check: The solution should exhibit a slight color change indicating the formation of the active DBU-nucleophile complex.

  • Reaction: Stir at room temperature (25°C). Monitor via TLC or LC-MS. Due to the electron-rich p-methyl group, the reaction may require 12-24 hours, whereas electron-poor substrates finish in <2 hours.

  • Workup: Quench with 0.1 M HCl (to neutralize DBU), extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize internal alkynes via C(sp²)-C(sp) bond formation.

  • Reagent Loading: Charge a vial with 4-methylphenyl fluorosulfonate (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), DPPF (10 mol%), and CsF (2.0 mmol)[4].

  • Solvent Introduction: Add degassed anhydrous DMF (4.0 mL).

    • Causality: DMF stabilizes the Pd intermediates and dissolves CsF sufficiently to provide the fluoride needed to activate the silyl-alkyne or assist in transmetalation.

  • Heating: Seal the vial and heat to 90°C for 16 hours.

    • Self-Validation Check: Formation of a black Pd(0) precipitate at the end of the reaction indicates catalyst deactivation, which is a normal indicator of full consumption of the starting material.

  • Purification: Filter through a short pad of Celite, elute with EtOAc, and purify via flash chromatography.

Section 4: Quantitative Data

Table 1: Solvent Effects on 4-Methylphenyl Fluorosulfonate Reactivity (C-N Coupling)

SolventDielectric Constant ( ϵ )Base Compatibility (Cs₂CO₃)Relative Conversion RateMechanistic Impact
MeCN 37.5Excellent>95%Optimal stabilization of polar transition state; excellent salt solvation[3].
DMF 36.7Good85-90%Strong solvation, but can be difficult to remove during workup[4].
Water 80.1ExcellentVariableGreen solvent, but electron-rich substrates show sluggish reactivity[3].
THF 7.6Poor<40%Insufficient polarity to solvate inorganic bases; slower kinetics.
Toluene 2.4Very Poor<10%Fails to stabilize the S-F cleavage transition state.

Section 5: Visualizations

SuFEx_Pathway A 4-Methylphenyl Fluorosulfonate B Catalyst (DBU/Pd) A->B C Polar Aprotic Solvent (MeCN / DMF) B->C D Transition State (S-F Cleavage / Ox. Add.) C->D Stabilizes E Target Product (Coupled / Clicked) D->E Fast Kinetics

SuFEx Activation Pathway: Solvent stabilization of the transition state.

Troubleshooting_Tree Start Issue: Low Reactivity (<20% Conversion) CheckSolv Check Solvent Polarity Start->CheckSolv NonPolar Non-Polar / Protic (Toluene, EtOH) CheckSolv->NonPolar Polar Polar Aprotic (MeCN, DMF) CheckSolv->Polar Action1 Switch to MeCN (Increases Solvation) NonPolar->Action1 CheckBase Check Base/Catalyst Polar->CheckBase Action2 Use Cs2CO3 or Add Phase Transfer Cat. CheckBase->Action2

Decision tree for troubleshooting low reactivity in fluorosulfate cross-coupling.

References

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. National Institutes of Health (NIH). Available at:[Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. National Institutes of Health (NIH). Available at:[Link]

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society. Available at:[Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. Available at:[Link]

Sources

Optimization

Reducing side reactions in 4-methylphenyl fluorosulfonate couplings

Welcome to the technical support center for researchers utilizing 4-methylphenyl fluorosulfonate and related aryl fluorosulfonates in cross-coupling reactions. This guide is designed to provide practical, in-depth soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 4-methylphenyl fluorosulfonate and related aryl fluorosulfonates in cross-coupling reactions. This guide is designed to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively, optimize your conditions, and minimize the formation of unwanted side products.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses foundational questions about the stability and reactivity of 4-methylphenyl fluorosulfonate.

Q1: Why should I use 4-methylphenyl fluorosulfonate instead of a triflate or bromide?

A1: 4-Methylphenyl fluorosulfonate (or more broadly, aryl fluorosulfonates) offers a compelling combination of reactivity and stability, occupying a valuable niche in cross-coupling chemistry.[1] They are easily prepared from abundant phenols using reagents like sulfuryl fluoride (SO₂F₂).[2][3]

Key advantages include:

  • Enhanced Stability: Aryl fluorosulfonates are significantly more stable and less susceptible to hydrolysis than their aryl triflate (ArOTf) counterparts, making them easier to handle and store.[4][5] They exhibit remarkable stability in neutral aqueous buffers and even under physiological conditions.[6][7]

  • Orthogonal Reactivity: Their reactivity in palladium-catalyzed couplings is comparable to triflates but follows a distinct hierarchy relative to aryl halides. This allows for selective reactions in molecules containing multiple leaving groups.[4][8]

  • Cost-Effectiveness & Atom Economy: The precursors (phenols) and sulfonating agents (like SO₂F₂) are often more economical than those for triflates or certain aryl halides.[1][2]

Q2: What is the general stability profile of 4-methylphenyl fluorosulfonate?

A2: Aryl fluorosulfonates are robust electrophiles. They are generally resistant to hydrolysis in neutral or acidic aqueous solutions.[9][10] However, their stability is compromised under basic conditions, particularly in the presence of water, which can lead to the primary side reaction: hydrolysis.[11] While they are highly electrophilic, this stability under neutral conditions makes them highly attractive for applications in chemical biology and complex molecule synthesis.[6]

Part 2: Troubleshooting Guide - The Hydrolysis Problem

Hydrolysis is the most common side reaction plaguing fluorosulfonate couplings. This section provides a focused guide to diagnosing and mitigating it.

Q3: My reaction has a low yield, and I've detected 4-methylphenol and/or 4-methylphenyl sulfate by LC-MS. What is happening?

A3: You are observing the products of hydrolysis. The fluorosulfonate group (–OSO₂F) is reacting with water or hydroxide ions in your reaction mixture instead of participating in the catalytic cycle. This is a classic and well-documented side reaction.[11] The reaction proceeds via nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and ultimately cleavage of the S-OAr bond.

Below is a diagram illustrating the competing pathways.

ArOFs 4-Methylphenyl Fluorosulfonate (Ar-OSO₂F) Hydrolysis_Products Hydrolysis Byproducts (Ar-OH, Ar-OSO₃⁻) ArOFs->Hydrolysis_Products Base/H₂O Mediated Hydrolysis Catalyst Pd(0) Catalyst ArOFs->Catalyst Oxidative Addition Coupling_Product Desired Coupling Product (Ar-Nu) Catalyst->Coupling_Product Productive Catalytic Cycle

Caption: Competing pathways for the fluorosulfonate electrophile.

Q4: How can I minimize the hydrolysis of my 4-methylphenyl fluorosulfonate during the coupling reaction?

A4: Minimizing hydrolysis requires carefully controlling the reaction parameters, particularly the base, solvent, and temperature.

  • Choice of Base: This is the most critical factor. Strong, highly nucleophilic bases or those that generate high concentrations of hydroxide ions can accelerate hydrolysis.[9]

    • Recommended: Use milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[4][8] Cesium fluoride (CsF) can also be effective, particularly in Sonogashira couplings.[11]

    • Avoid: Strong hydroxide bases like NaOH or KOH if possible, especially at elevated temperatures. If their use is necessary, ensure anhydrous conditions.

  • Solvent System: The presence of water is a prerequisite for hydrolysis.

    • Anhydrous Solvents: Using freshly distilled, anhydrous solvents (e.g., THF, Dioxane, Toluene) under an inert atmosphere (N₂ or Ar) is the most direct way to prevent hydrolysis.

    • Aqueous Conditions: Some highly efficient modern protocols use aqueous solvent mixtures (e.g., THF/H₂O).[4] In these cases, the rate of the desired coupling must significantly outpace the rate of hydrolysis. This is often achieved with highly active catalyst systems (see Q5) that allow for lower temperatures and shorter reaction times.

  • Temperature and Reaction Time: Higher temperatures accelerate both the desired reaction and the undesired hydrolysis. If you observe significant hydrolysis, try running the reaction at a lower temperature for a longer period. For example, many efficient Suzuki-Miyaura couplings with aryl fluorosulfonates proceed smoothly at 60 °C.[4]

Protocol: Minimizing Hydrolysis in a Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method utilizing a Palladium-NHC (N-Heterocyclic Carbene) catalyst.[4]

  • Preparation: To an oven-dried vial under an inert atmosphere (N₂), add the 4-methylphenyl fluorosulfonate (1.0 equiv), the boronic acid partner (1.5-2.0 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 0.1–0.2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of THF and water (2:1 v/v) to achieve a concentration of 0.25 M with respect to the fluorosulfonate.

  • Reaction: Seal the vial and stir the mixture at 60 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Part 3: Troubleshooting Guide - Reaction Performance & Selectivity

Q5: My reaction is clean but sluggish or incomplete. How can I improve the conversion?

A5: If hydrolysis is not the issue, focus on the catalytic system and reaction conditions.

  • Catalyst System: Aryl fluorosulfonates are powerful electrophiles, but their activation requires an appropriate catalyst.

    • High-Activity Catalysts: Well-defined Pd(II)-NHC precatalysts are extremely effective for C–O bond activation and often provide excellent yields with very low catalyst loadings (0.1-0.2 mol%).[4]

    • Traditional Catalysts: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, Xantphos) is also widely used.[1][12]

    • Nickel Catalysts: For certain applications, nickel catalysts can be a cheaper and effective alternative, though they may exhibit different reactivity profiles, sometimes favoring electron-rich fluorosulfonates.[2]

  • Reaction Temperature: While higher temperatures can promote hydrolysis, they are sometimes necessary to drive sluggish couplings to completion, especially with sterically hindered or electron-rich substrates. A careful balance must be struck.

The following workflow can guide your troubleshooting process for low-yield reactions.

Start Low Yield or Incomplete Conversion Check_Hydrolysis Analyze Crude Reaction by LC-MS for Ar-OH or Ar-OSO₃⁻ Start->Check_Hydrolysis Hydrolysis_Observed Hydrolysis is a Major Pathway Check_Hydrolysis->Hydrolysis_Observed Yes No_Hydrolysis Starting Material Remains, Few Byproducts Check_Hydrolysis->No_Hydrolysis No Fix_Hydrolysis Action: Lower Temp, Change to Milder Base (K₃PO₄), Use Anhydrous Solvent Hydrolysis_Observed->Fix_Hydrolysis Optimize_Catalysis Action: Increase Catalyst Loading, Switch to High-Activity Catalyst (e.g., Pd-NHC), Screen Ligands, Increase Temperature Cautiously No_Hydrolysis->Optimize_Catalysis

Caption: Troubleshooting workflow for low-yield couplings.

Q6: My starting material contains a chloro or bromo substituent in addition to the fluorosulfonate group. Which group will react preferentially?

A6: The fluorosulfonate group provides excellent opportunities for selective cross-coupling due to its well-defined position in the reactivity hierarchy of common leaving groups. The generally accepted order of reactivity for palladium-catalyzed cross-couplings is:

I > Br > OFs ≈ OTf >> Cl, OTs, OMs [4][8]

This means you can selectively couple at an iodo or bromo position while leaving the 4-methylphenyl fluorosulfonate group intact. Conversely, the fluorosulfonate will react much more readily than a chloro group, allowing for selective functionalization at the C–OSO₂F bond. This predictable selectivity is a significant advantage in multi-step synthesis.[4]

Table 1: Relative Reactivity of Common Leaving Groups
Leaving GroupRelative ReactivityTypical Application
-I (Iodo)Very HighCouples preferentially in the presence of -OFs.
-Br (Bromo)HighCouples preferentially in the presence of -OFs.
-OFs (Fluorosulfonate) Moderate Comparable to -OTf. Reacts before -Cl.
-OTf (Triflate)ModerateComparable to -OFs.
-Cl (Chloro)LowGenerally unreactive under conditions for -OFs coupling.
-OTs (Tosylates)LowGenerally unreactive under conditions for -OFs coupling.
References
  • Bastos, J. L., et al. (2019). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Organic Letters, 21(9), 3423–3428. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 13642–13654. [Link]

  • Rogstad, D. K., et al. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry, 40(11), 1613–1616. [Link]

  • Hanley, P. S., et al. (2016). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 18(15), 3646–3649. [Link]

  • Hanley, P. S., et al. (2016). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 18(15), 3646–3649. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 13642–13654. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 13642–13654. [Link]

  • Zhou, J., et al. (2021). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 26(16), 4983. [Link]

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]

  • Boddy, A. J., et al. (2018). Reactions of Arylsulfonate Electrophiles with NMe4F: Mechanistic Insight, Reactivity, and Scope. The Journal of Organic Chemistry, 83(18), 11178–11190. [Link]

  • Bodke, Y. D., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Sulfur Chemistry. [Link]

  • Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 13642–13654. [Link]

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162. [Link]

  • Liu, Y., et al. (2021). Fluorosulfate as a Latent Sulfate in Peptides and Proteins. Journal of the American Chemical Society, 143(30), 11441–11446. [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Triflates: A Cost and Scalability Guide to 4-Methylphenyl Fluorosulfonate in Cross-Coupling

Executive Summary For decades, aryl triflates (trifluoromethanesulfonates) have served as the gold standard for activating phenols toward transition-metal-catalyzed cross-coupling. However, as drug development scales fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, aryl triflates (trifluoromethanesulfonates) have served as the gold standard for activating phenols toward transition-metal-catalyzed cross-coupling. However, as drug development scales from discovery to process chemistry, the triflate moiety presents severe bottlenecks: triflic anhydride (Tf₂O) is expensive, highly moisture-sensitive, and generates perfluoroalkyl substance (PFAS) waste, which faces increasing regulatory scrutiny[1].

Enter sulfur(VI) fluoride exchange (SuFEx) chemistry. Aryl fluorosulfates (Ar-OSO₂F), such as 4-methylphenyl fluorosulfonate, have emerged as highly stable, atom-economical "click" alternatives[1]. This guide objectively compares the performance, cost, and scalability of 4-methylphenyl fluorosulfonate against its triflate counterpart, providing self-validating experimental protocols for modern synthetic workflows.

The Electrophile Dilemma: Triflates vs. Fluorosulfates

In transition-metal catalysis, the role of the pseudohalide leaving group is to sufficiently polarize the C(aryl)–O bond to facilitate oxidative addition by an electron-rich catalyst (e.g., Pd(0) or Ni(0)).

While triflates achieve this brilliantly, their practical application is disadvantaged by the instability and high cost of the reagents required to install them. Conversely, when weak bases are used for the deprotonation of phenols, the resulting aryl fluorosulfate is endowed with the reactivity of a triflate at the low overall cost of a mesylate[2].

The Causality of Reactivity: Why do fluorosulfates mimic triflates so effectively? The kinetic stability of the S(VI)–F bond perfectly masks the electrophile from hydrolysis or unwanted nucleophilic attack due to stereoelectronic shielding. However, the strong electron-withdrawing nature of the –OSO₂F group sufficiently weakens the adjacent C(aryl)–O bond. Once introduced to a transition metal, the catalyst selectively inserts into the C–O bond, making the reactivity of fluorosulfates and triflates essentially indistinguishable in cross-coupling[2].

Cost, Scalability, and Environmental Impact

When comparing 4-methylphenyl triflate to 4-methylphenyl fluorosulfonate, the advantages of the fluorosulfate group become starkly apparent at scale. Fluorosulfates can be synthesized using sulfuryl fluoride (SO₂F₂)—a cheap, commercially available commodity gas—or bench-stable solid surrogates like SuFEx-IT[3]. Furthermore, low-molecular-weight fluorosulfates are thermally stable and more volatile than corresponding triflates, facilitating purification by simple vacuum distillation[2].

Quantitative Comparison of 4-Methylphenyl Electrophiles
Metric4-Methylphenyl Triflate (-OTf)4-Methylphenyl Fluorosulfonate (-OSO₂F)
Leaving Group Mass 149.07 g/mol 99.06 g/mol (Higher atom economy)
Reagent Source Triflic Anhydride (Tf₂O)SO₂F₂ gas or SuFEx-IT solid surrogate
Reagent Cost HighLow (SO₂F₂ is a bulk commodity chemical)
Moisture Stability Poor (Readily hydrolyzes)Excellent (Bench-stable, water-tolerant)
Environmental Impact High (PFAS-related regulatory concerns)Low (Non-PFAS, generates benign fluoride/sulfate waste)
Pd/Ni Catalyzed Yields >90% (Standard)>90% (Indistinguishable from triflates)[2][4]

Mechanistic Pathway

The catalytic cycle for aryl fluorosulfates mirrors that of traditional halides and triflates, but the absolute chemoselectivity for C–O activation over S–F cleavage is what makes the SuFEx methodology so robust.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-OSO2F Pd0->PdII_Ox Oxidative Addition (C-O Activation) ArOFs 4-Methylphenyl Fluorosulfonate (Ar-OSO2F) ArOFs->PdII_Ox PdII_TM Ar-Pd(II)-Ar' PdII_Ox->PdII_TM Transmetalation Nuc Nucleophile (e.g., Ar'-B(OH)2) Nuc->PdII_TM PdII_TM->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_TM->Product

Pd-catalyzed cross-coupling cycle of 4-methylphenyl fluorosulfonate.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for synthesizing and utilizing 4-methylphenyl fluorosulfonate.

Protocol 1: SO₂F₂-Free Synthesis of 4-Methylphenyl Fluorosulfonate

Objective: Convert p-cresol to the corresponding fluorosulfate without using gaseous SO₂F₂. Causality: We utilize a solid fluorosulfuryl imidazolium salt (SuFEx-IT) to transfer the –SO₂F group. This avoids the need for specialized gas-handling equipment, drastically improving scalability and safety in standard laboratories[3].

  • Setup: In a round-bottom flask, dissolve p-cresol (1.0 equiv) and SuFEx-IT (1.2 equiv) in a biphasic mixture of dichloromethane (DCM) and water (1:1).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) to the mixture. Why: The weak base deprotonates the phenol, generating a phenoxide that rapidly attacks the S(VI) center of the SuFEx-IT reagent.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Self-Validation (TLC/NMR): Monitor by TLC (hexane/EtOAc). The product is highly non-polar compared to p-cresol. For definitive validation, run a crude ¹⁹F NMR; the appearance of a sharp singlet around +37 ppm confirms the successful installation of the –OSO₂F group.

  • Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. The product can be purified by vacuum distillation due to its high thermal stability[2].

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-methylphenyl fluorosulfonate with phenylboronic acid. Causality: We use Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos or DPPF) to facilitate the challenging oxidative addition into the C–O bond[4].

  • Setup: Charge a Schlenk flask with 4-methylphenyl fluorosulfonate (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Solvent: Add degassed THF/H₂O (4:1). Why: Water is crucial for activating the boronic acid into a reactive boronate complex, which is required for the transmetalation step.

  • Reaction: Heat to 80 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation: The reaction progress can be tracked by GC-MS or ¹⁹F NMR. The complete disappearance of the +37 ppm ¹⁹F signal indicates full consumption of the fluorosulfate electrophile.

  • Isolation: Extract with EtOAc, concentrate, and purify via silica gel chromatography to isolate the 4-methylbiphenyl product.

Conclusion

The transition from triflates to fluorosulfates represents a critical evolution in process chemistry. 4-Methylphenyl fluorosulfonate delivers the high reactivity of a triflate at the low cost of a mesylate, all while circumventing the environmental and handling hazards associated with PFAS-generating reagents. By adopting SuFEx-based electrophiles, researchers can achieve highly scalable, atom-economical cross-couplings without sacrificing reaction efficiency.

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Comparative

Benchmarking palladium catalysts for 4-methylphenyl fluorosulfonate activation

As an application scientist overseeing late-stage functionalization workflows, I frequently benchmark catalytic systems to optimize yield, scalability, and functional group tolerance. The transition from traditional aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing late-stage functionalization workflows, I frequently benchmark catalytic systems to optimize yield, scalability, and functional group tolerance. The transition from traditional aryl halides to SuFEx-derived aryl fluorosulfates (–OSO₂F) represents a paradigm shift in cross-coupling chemistry.

Unlike triflates, which are highly labile and prone to hydrolysis, fluorosulfonates are remarkably stable. However, this stability presents a thermodynamic challenge: the activation of the C(sp²)–O bond requires a highly tuned, electron-rich palladium center. 4-Methylphenyl fluorosulfonate serves as an ideal benchmark substrate. Its electron-donating para-methyl group inherently increases the electron density of the aromatic ring, making the oxidative addition step more difficult than in electron-deficient analogs.

In this guide, we objectively benchmark three distinct palladium catalyst systems for the activation of 4-methylphenyl fluorosulfonate across different cross-coupling paradigms: Carbonylation (Esterification), Sonogashira coupling, and Suzuki-Miyaura coupling.

The Mechanistic Logic of Fluorosulfate Activation

To overcome the high activation energy of the C–O cleavage, the palladium center must be carefully modulated. We achieve this by selecting specific ligands (such as XantPhos or DPPF) that increase the electron density at the Pd(0) center while providing the necessary steric bulk to drive the subsequent reductive elimination step 1.

Mechanism Pd_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)L_n Electron-Rich Core Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition [Pd(II)(Ar)(OSO2F)] Pd_0->Ox_Add + 4-Methylphenyl Fluorosulfonate Trans Transmetalation / Insertion Ox_Add->Trans + Nucleophile Red_Elim Reductive Elimination Product Formation Trans->Red_Elim Rearrangement Red_Elim->Pd_0 Regeneration

Fig 1: Catalytic cycle for the activation of 4-methylphenyl fluorosulfonate.

Quantitative Benchmark Data

The following table summarizes the performance of three field-proven catalyst systems. The data highlights how ligand architecture and base selection directly dictate the efficiency of the O–SO₂F bond activation.

Table 1: Benchmark of Palladium Catalyst Systems for 4-Methylphenyl Fluorosulfonate

Reaction ParadigmPrecatalystLigandBase / AdditiveSolventTemp (°C)Yield (%)
Esterification (Carbonylation) Pd(OAc)₂ (5 mol%)XantPhos (5 mol%)Et₃N (2.0 equiv)DMF8078–85
Sonogashira Cross-Coupling [Pd(cinnamyl)Cl]₂ (2 mol%)DPPF (4 mol%)CsF (3.0 equiv)DMF / 4-MeTHP8080–88
Suzuki-Miyaura Coupling Pd(OAc)₂ (5 mol%)None (Ligand-Free)Et₃N (3.0 equiv)H₂O60>90

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate specific In-Process Controls (IPCs) and causality explanations to ensure reproducibility.

Workflow Prep 1. Glovebox Setup Weigh Catalyst & Ligand Substrate 2. Add 4-Methylphenyl Fluorosulfonate & Nucleophile Prep->Substrate Solvent 3. Add Degassed Solvent (DMF / 4-MeTHP) Substrate->Solvent React 4. Thermal Activation (60-80°C, Sealed Tube) Solvent->React Validate 5. In-Process Control (IPC) GC-MS / TLC Aliquot React->Validate Validate->React Incomplete Conversion Purify 6. Workup & Chromatography Yield Quantification Validate->Purify

Fig 2: Self-validating experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Palladium-Catalyzed Esterification (Carbonylation)

Objective: Cross-coupling of 4-methylphenyl fluorosulfonate with phenyl formate to yield the corresponding ester 2. Causality: Traditional carbonylation requires toxic CO gas. Here, phenyl formate acts as an in situ CO surrogate. XantPhos is critical; its wide bite angle (~111°) prevents catalyst deactivation and strongly accelerates the reductive elimination of the sterically hindered ester product 2.

  • Setup: In an oven-dried sealed tube containing a stir bar, charge Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and XantPhos (14.5 mg, 0.025 mmol, 5 mol%). Evacuate and backfill with N₂ three times.

  • Reagent Addition: Add anhydrous DMF (2 mL), 4-methylphenyl fluorosulfonate (0.5 mmol, 1.0 equiv), phenyl formate (1.0 mmol, 2.0 equiv), and Et₃N (101.2 mg, 1.0 mmol, 2.0 equiv) under a nitrogen atmosphere.

  • Thermal Activation: Seal the tube and heat to 80 °C.

    • Validation Checkpoint 1 (Visual): The solution should transition from a pale yellow to a deep orange/red within 15 minutes, indicating the reduction to the active Pd(0)-XantPhos complex and successful oxidative addition.

  • In-Process Control (IPC): After 12 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Validation Checkpoint 2 (Analytical): The disappearance of the m/z 190 peak (starting fluorosulfate) confirms complete activation.

  • Workup: Dilute the mixture with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Copper-Free Sonogashira Cross-Coupling

Objective: Coupling of 4-methylphenyl fluorosulfonate with terminal alkynes 3. Causality: Traditional Sonogashira reactions rely on copper co-catalysts, which often trigger unwanted Glaser homocoupling of the alkyne in the presence of trace oxygen. By utilizing the robust [Pd(cinnamyl)Cl]₂ / DPPF system alongside CsF, transmetalation occurs directly from the alkyne to the Pd(II) center [[3]](). CsF is the linchpin here: the fluoride ion hydrogen-bonds with the terminal alkyne proton (increasing nucleophilicity), while the cesium cation coordinates with the departing fluorosulfate group.

  • Setup: In a glovebox, charge a vial with[Pd(cinnamyl)Cl]₂ (2 mol%), DPPF (4 mol%), and CsF (3.0 equiv).

  • Reagent Addition: Add 4-methylphenyl fluorosulfonate (0.48 mmol, 1.0 equiv) and the terminal alkyne (2.0 equiv) dissolved in 4-MeTHP (0.24 M).

  • Thermal Activation: Seal the vial, remove it from the glovebox, and stir at 80 °C.

    • Validation Checkpoint 1 (Visual): The use of 4-MeTHP ensures optimal solubility of the intermediate species. A fine suspension of inorganic salts will persist, which is expected and should not be mistaken for catalyst precipitation.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1) after 6 hours.

    • Validation Checkpoint 2 (Analytical): A new, UV-active spot with a lower Rf than the starting material indicates product formation. The absence of baseline streaking confirms that copper-free conditions successfully prevented alkyne homocoupling.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black and fluoride salts, concentrate under reduced pressure, and purify.

Conclusion & Recommendations

For drug development professionals scaling up 4-methylphenyl fluorosulfonate activation, catalyst selection must be dictated by the nucleophile. For carbonylation and esterification, the Pd(OAc)₂ / XantPhos system is unmatched due to its precise control over reductive elimination. Conversely, for C(sp²)–C(sp) bond formation via Sonogashira coupling, the [Pd(cinnamyl)Cl]₂ / DPPF system provides a superior, copper-free environment that maximizes yield while suppressing homocoupling impurities.

References

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates Source: PMC - NIH URL
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions Source: RSC Publishing URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylphenyl Fluorosulfonate

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 4-Methylphenyl fluorosulfonate, a member of the aryl sulfonyl fluoride class of compounds, is a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. 4-Methylphenyl fluorosulfonate, a member of the aryl sulfonyl fluoride class of compounds, is a valuable synthetic intermediate.[1][2] However, its inherent reactivity and hazard profile demand a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 4-methylphenyl fluorosulfonate waste, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established chemical safety principles, emphasizing not just the "how" but the critical "why" behind each procedure.

Hazard Profile and Risk Assessment: Understanding the "Why"

Table 1: Inferred GHS Hazard Classifications for 4-Methylphenyl Fluorosulfonate

Hazard Class Category Hazard Statement Source Inference
Acute Toxicity, Oral Category 3 or 4 H301/H302: Toxic or Harmful if swallowed [3][4][5]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage [3][8]

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |[4][5] |

The sulfonyl fluoride moiety is generally more resistant to hydrolysis than the corresponding sulfonyl chloride.[6][9] However, reactivity with water and other nucleophiles cannot be discounted, especially over prolonged periods or under non-neutral pH, which could lead to the formation of corrosive sulfonic acids and potentially hydrofluoric acid (HF) under certain conditions.[10] Therefore, all disposal procedures must mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive potential, a robust PPE ensemble is non-negotiable. This is not merely a checklist but a system to prevent all routes of exposure.[11][12]

  • Hand Protection : Use double-layered, chemical-resistant gloves (e.g., nitrile).[10][13] The outer glove should be removed and disposed of as hazardous waste immediately upon finishing the task or in case of contamination. The breakthrough time of the glove material for this specific chemical class should be considered for extended operations.[11]

  • Eye and Face Protection : ANSI-rated safety goggles are mandatory.[14] Due to the risk of splashes, a full-face shield worn over safety goggles is strongly recommended.[8][13]

  • Body Protection : A buttoned, long-sleeved lab coat is required. For larger quantities or significant spill risk, a chemically resistant apron or coveralls should be worn.[15][11]

  • Footwear : Closed-toe shoes are required at all times in the laboratory.[10]

Standard Operating Procedure for Waste Disposal

This protocol outlines the routine collection and disposal of 4-methylphenyl fluorosulfonate waste, including contaminated consumables.

Step 1: Waste Segregation and Containment

  • Primary Container : Designate a specific, compatible waste container for 4-methylphenyl fluorosulfonate. This should be a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. Do not use metal containers.

  • Waste Types :

    • Neat/Unused Material : Collect any unused or expired 4-methylphenyl fluorosulfonate directly in the designated waste container.

    • Contaminated Solutions : Solutions containing the compound should be added to the same container. Do not mix with incompatible waste streams (e.g., strong oxidizers, bases, or aqueous waste unless part of a validated quenching procedure).

    • Contaminated Solids : Pipette tips, wipes, and contaminated gloves should be collected in a separate, clearly labeled, sealed plastic bag.[16] This bag will also be disposed of as hazardous waste.

Step 2: Labeling

  • Properly label the primary waste container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methylphenyl fluorosulfonate"

    • The associated hazards (e.g., "Corrosive," "Toxic")[8]

    • The date the waste was first added.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage location must be in a well-ventilated area, away from heat sources and direct sunlight.[14][17]

  • Utilize secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[10]

Step 4: Final Disposal

  • Once the container is full or has reached your institution's storage time limit (e.g., 90 days), arrange for pickup through your organization's Environmental Health & Safety (EHS) department.[16]

  • The ultimate disposal method will be determined by licensed hazardous waste professionals, but it will likely involve high-temperature incineration with flue gas scrubbing to ensure the complete destruction of the fluorinated organic compound.[18][19][20] Under no circumstances should this chemical be disposed of down the drain. [14][18]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

Spill_Response_Workflow Figure 1: 4-Methylphenyl Fluorosulfonate Spill Response Workflow A Spill Occurs B Assess Spill Size & Risk A->B C Minor Spill (<100 mL) Personnel are trained No immediate inhalation risk B->C Minor D Major Spill (>100 mL) Or any spill with high inhalation/fire risk B->D Major F Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) C->F E Evacuate Immediate Area Alert Others Call EHS/Emergency Number D->E G Contain Spill with Inert Absorbent (Sand, Vermiculite) F->G H Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container G->H I Decontaminate Spill Area with 10% Sodium Carbonate Solution, then Soap & Water H->I J Collect Decontamination Waste for Disposal I->J K Dispose of all Waste via EHS Restock Spill Kit J->K

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylphenyl fluorosulfonate
Reactant of Route 2
4-Methylphenyl fluorosulfonate
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